1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-pyrrolidin-3-yl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C8H11N3O2/c12-7-8(13)11(4-3-10-7)6-1-2-9-5-6/h3-4,6,9H,1-2,5H2,(H,10,12) |
InChI Key |
VPAVAORNNMNJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=CNC(=O)C2=O |
Origin of Product |
United States |
Comprehensive Structure Elucidation of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione: A Methodological Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS: 1593704-24-5) [1]
Executive Summary & Structural Anatomy
The scaffold 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione represents a highly versatile pharmacophore. Pyrazine-2,3-dione derivatives are historically recognized as potent competitive antagonists for AMPA and NMDA (glycine-site) ionotropic glutamate receptors, while modern applications have expanded their utility as glutaminyl cyclase (QC) inhibitors for neurodegenerative diseases [2][3].
From an analytical perspective, elucidating this structure presents a trifecta of challenges:
-
Amide-Imidol Tautomerism: The pyrazine-2,3-dione core can exist in multiple tautomeric states, heavily influenced by the dielectric constant and hydrogen-bonding capacity of the solvent [4].
-
Zwitterionic Potential: The highly basic secondary amine of the pyrrolidine ring (pKa ~9.5) paired with the acidic imide-like N4 proton of the pyrazine core can lead to complex ionization behavior.
-
Stereochemistry: The C3' position of the pyrrolidine ring is a chiral center, necessitating advanced chiroptical or chromatographic techniques to assign the absolute (R) or (S) configuration.
The following guide details a robust, self-validating analytical workflow designed to unequivocally prove the connectivity, tautomeric state, and stereochemistry of this molecule.
Elucidation Logic Workflow
Caption: Logical workflow for the structure elucidation of pyrrolidinyl-pyrazine-2,3-diones.
High-Resolution Mass Spectrometry (HRMS)
Causality of Ionization Strategy
The selection of Positive Electrospray Ionization (ESI+) is dictated by the basic nature of the secondary amine in the pyrrolidine ring. In acidic mobile phases (e.g., 0.1% Formic Acid), this nitrogen readily undergoes protonation to yield a stable [M+H]+ ion. Conversely, ESI- would rely on the deprotonation of the pyrazine N4, which is less efficient under standard reversed-phase LC conditions.
Fragmentation Profiling (MS/MS)
Collision-Induced Dissociation (CID) of the [M+H]+ precursor ( m/z 182.0922) yields a predictable and highly diagnostic fragmentation pattern. The primary cleavage occurs at the C−N bond linking the two rings, driven by the stability of the resulting pyrazine radical/cation. A secondary diagnostic pathway is the neutral loss of carbon monoxide (-28 Da), a hallmark of cyclic 1,2-diones.
Table 1: HRMS and MS/MS Fragmentation Data
| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Structural Assignment / Neutral Loss |
| [M+H]+ | 182.0924 | 182.0922 | -1.1 | Intact protonated molecule ( C8H12N3O2+ ) |
| Fragment 1 | 154.0975 | 154.0972 | -1.9 | [M+H−CO]+ (Loss of pyrazine carbonyl) |
| Fragment 2 | 113.0345 | 113.0348 | +2.6 | Pyrazine-2,3-dione core (Cleavage of pyrrolidine) |
| Fragment 3 | 70.0651 | 70.0653 | +2.8 | Pyrrolidin-3-yl cation (Cleavage of pyrazine core) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Selection
Standard chloroform-d ( CDCl3 ) is explicitly avoided. Pyrazine-2,3-diones possess strong dual hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, causing them to form extensive intermolecular polymeric networks that render the compound virtually insoluble in non-polar solvents [4]. Dimethyl sulfoxide-d6 ( DMSO−d6 ) is selected because its strong hydrogen-bond accepting capability disrupts these networks, yielding sharp, resolvable resonances and preventing tautomeric line-broadening.
1D and 2D Connectivity (Self-Validating Assignments)
To unequivocally prove that the pyrrolidine ring is attached at the N1 position of the pyrazine core (and not C5 or C6), Heteronuclear Multiple Bond Correlation (HMBC) is employed. A critical cross-peak between the highly deshielded pyrrolidine methine proton ( H−3′ ) and the pyrazine carbonyl carbon ( C−2 ) serves as the definitive proof of connectivity.
Table 2: 1H and 13C NMR Assignments in DMSO−d6 (Simulated at 600 MHz)
| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Chemical Shift (ppm) | Key HMBC Correlations ( 1H→13C ) |
| Pyrazine Core | |||
| N4-H | 11.52 (br s, 1H) | - | C2, C3, C5, C6 |
| C2 (C=O) | - | 155.4 | - |
| C3 (C=O) | - | 156.1 | - |
| C5-H | 6.72 (d, J=5.8 , 1H) | 118.2 | C3, C6 |
| C6-H | 6.51 (d, J=5.8 , 1H) | 110.5 | C2, C5 |
| Pyrrolidine Ring | |||
| N1'-H | 8.85 (br s, 1H, TFA salt) | - | C2', C5' |
| C2'-H | 3.45 (m, 1H), 3.20 (m, 1H) | 48.5 | C3', C4', C5' |
| C3'-H | 4.85 (tt, J=8.2,5.5 , 1H) | 54.2 | C2 (Pyrazine) , C6 (Pyrazine), C2', C4' |
| C4'-H | 2.25 (m, 1H), 2.05 (m, 1H) | 29.1 | C2', C3', C5' |
| C5'-H | 3.30 (m, 2H) | 44.3 | C3', C4' |
Note: The AB spin system of C5-H and C6-H ( J=5.8 Hz) confirms the presence of the cis-alkene within the 1,2,3,4-tetrahydropyrazine ring, ruling out a fully saturated piperazine-like core.
Stereochemical Elucidation
Because the synthesis of the pyrrolidin-3-yl substituent often yields a racemic mixture, determining the absolute configuration of the isolated enantiomers is critical for pharmacological profiling.
Vibrational Circular Dichroism (VCD)
While X-ray crystallography is the gold standard, growing single crystals of pyrazine-2,3-diones can be difficult due to their propensity to form amorphous powders. VCD provides a robust solution in solution-state. By comparing the experimental IR and VCD spectra against Density Functional Theory (DFT) calculated spectra for the (R) and (S) enantiomers, absolute stereochemistry can be assigned with high confidence. The symmetric and asymmetric stretching of the pyrazine carbonyls (~1680-1720 cm−1 ) serve as strong chromophores for VCD analysis.
Experimental Protocols
Protocol A: HRMS Data Acquisition
-
System: Agilent 6545 Q-TOF LC/MS.
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Self-Validation Check: A lock-mass solution (Leucine Enkephalin, m/z 556.2771) must be infused continuously via a reference nebulizer. The run is only validated if the mass accuracy of the lock-mass remains < 2 ppm throughout the 5-minute direct infusion acquisition.
-
Parameters: Capillary voltage 3500 V; Fragmentor 120 V; Collision Energy (CID) set to 15, 25, and 40 eV for comprehensive MS/MS profiling.
Protocol B: NMR Spectroscopy
-
System: Bruker Avance III 600 MHz equipped with a 5 mm TCI cryoprobe.
-
Sample Prep: Dissolve 15 mg of the compound in 600 µL of DMSO−d6 (100% isotopic purity).
-
Self-Validation Check: The residual solvent peak of DMSO−d6 (2.50 ppm for 1H , 39.52 ppm for 13C ) serves as the internal chemical shift reference. The integration of the isolated pyrazine C5-H alkene proton (set to 1.00) is used to mathematically validate the integration of the aliphatic pyrrolidine protons (which must total exactly 7 protons).
-
Acquisition: Acquire standard 1D 1H (ns=16) and 13C (ns=512). For HMBC, optimize the long-range coupling constant ( nJCH ) to 8 Hz to capture the critical 3-bond correlation between Pyrrolidine-H3' and Pyrazine-C2.
Protocol C: Chiral HPLC Separation
-
System: Waters Alliance HPLC with PDA detector.
-
Column: Daicel Chiralpak AD-H (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).
-
Causality of Additive: The 0.1% Diethylamine (DEA) is absolutely critical. Without it, the basic pyrrolidine nitrogen will interact with residual silanols on the stationary phase, resulting in severe peak tailing and loss of enantiomeric resolution.
References
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Ohmori, J., et al. (1994). Novel α-Amino-3-hydroxy-5-methylisoxazole-4-propionate Receptor Antagonists: Synthesis and Structure-Activity Relationships of 6-Methylpyrido[2,3-b]pyrazine-2,3-dione Derivatives. Journal of Medicinal Chemistry, 37(3), 467-475. Retrieved March 30, 2026, from[Link]
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Kenning, D. D., et al. (2013). Synthesis and Characterization of Thieno[3,4-b]pyrazine-Based Terthienyls: Tunable Precursors for Low Band Gap Conjugated Materials. The Journal of Organic Chemistry, 78(11), 5282-5292. Retrieved March 30, 2026, from[Link]
An In-depth Technical Guide to 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione and the Pyrrolidine-2,3-dione Scaffold
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical scaffold exemplified by 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione. As of this writing, a specific CAS number for this exact molecule has not been identified in major chemical databases, suggesting its potential novelty or limited commercial availability. Therefore, this document will focus on the synthesis, chemical properties, and biological significance of the core pyrrolidine-2,3-dione and related heterocyclic systems. By examining established methodologies and structure-activity relationships within this class of compounds, this guide aims to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this and analogous molecules.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Also known as tetrahydropyrrole, this saturated scaffold is a prevalent feature in a multitude of biologically active natural products, including nicotine and hygrine, as well as in numerous synthetic drugs.[1][3] Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole.[2] The pyrrolidine nucleus is a key component in drugs spanning a wide range of therapeutic areas, from the antihistamine clemastine to the antihypertensive agent enalapril.[1]
The incorporation of a dione functionality, specifically the pyrrolidine-2,3-dione system, introduces unique chemical reactivity and potential for biological interactions. These scaffolds are of significant interest as intermediates in the synthesis of complex heterocyclic compounds and have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5]
Synthesis of Pyrrolidine-2,3-dione Derivatives: A Strategic Approach
The synthesis of substituted pyrrolidine-2,3-diones can be achieved through various synthetic routes. A common and effective strategy involves the multicomponent reaction (MCR) approach, which allows for the construction of complex molecular architectures in a single step from simple starting materials.[6]
Proposed Synthesis of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
A plausible synthetic pathway for the target molecule, 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione, can be conceptualized based on established reactions for analogous structures. A potential retro-synthetic analysis suggests that the molecule could be assembled from a protected 3-aminopyrrolidine and a suitable pyrazine precursor.
Experimental Protocol: A Generalized Three-Component Reaction
The following protocol outlines a general method for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, which can be adapted for the synthesis of the target molecule.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq.), aniline (1.0 eq.), and ethyl 2,4-dioxovalerate (1.5 eq.) in glacial acetic acid.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
This initial product, a 4-acetyl-3-hydroxy-3-pyrrolin-2-one, can then be reacted with an aliphatic amine to yield the desired pyrrolidine-2,3-dione enamine derivative.[6]
Caption: Generalized workflow for the synthesis of pyrrolidine-2,3-dione derivatives.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of pyrrolidine and its derivatives are crucial for their behavior in biological systems. Pyrrolidine itself is a colorless liquid with an ammonia-like odor, miscible with water and most organic solvents.[7][8] The introduction of the dione and additional heterocyclic moieties will significantly alter these properties.
Table 1: Predicted Physicochemical Properties
| Property | Pyrrolidine (Reference) | Predicted: 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione |
| Molecular Weight | 71.12 g/mol [7] | ~224.23 g/mol |
| LogP | -0.38 | Predicted to be more hydrophilic |
| pKa (most basic) | 11.27[3] | Expected to have multiple pKa values due to multiple nitrogen atoms |
| Hydrogen Bond Donors | 1[3] | 2 |
| Hydrogen Bond Acceptors | 1[3] | 4 |
Structural elucidation of the synthesized compound would be carried out using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Therapeutic Potential
The pyrrolidine-2,3-dione scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.
Antimicrobial and Anti-biofilm Activity
Recent studies have highlighted the potential of pyrrolidine-2,3-diones as a novel class of antimicrobials.[5] These compounds have shown promising efficacy against both planktonic and biofilm phenotypes of bacteria such as Staphylococcus aureus.[5] The mechanism of action is still under investigation, but it is hypothesized that these compounds may interfere with key bacterial processes.
Enzyme Inhibition
Derivatives of pyrrolidine-2,3-dione have been identified as inhibitors of various enzymes. For instance, they have been investigated as potential inhibitors of Pseudomonas aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[9] This suggests that this scaffold could be a starting point for the development of new non-β-lactam antibiotics.
Caption: Proposed mechanism of action for pyrrolidine-2,3-dione derivatives as PBP3 inhibitors.
Future Directions and Conclusion
The pyrrolidine-2,3-dione scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. While the specific molecule 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione remains to be fully characterized, the established chemistry and biology of related compounds provide a strong rationale for its synthesis and investigation. Future research should focus on the development of efficient and stereoselective synthetic routes, comprehensive biological evaluation against a panel of relevant targets, and detailed structure-activity relationship studies to optimize potency and pharmacokinetic properties. The insights gained from such studies will undoubtedly contribute to the advancement of this important class of heterocyclic compounds in drug discovery.
References
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NextSDS. 1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Available from: [Link]
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DrugFuture. Pyrrolidine. Available from: [Link]
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ResearchGate. Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Available from: [Link]
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Wikipedia. Pyrrolidine. Available from: [Link]
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NextSDS. 1-(pyrrolidin-3-yl)-1H-1,2,3,4-tetrazole hydrochloride — Chemical Substance Information. Available from: [Link]
- Nguyen, T. H. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. RSC Advances, 12(39), 25489-25498.
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Royal Society of Chemistry. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Available from: [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
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National Institutes of Health. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Available from: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
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ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
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Royal Society of Chemistry. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. Available from: [Link]
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OrgChem. Pyrrolidine - Common Organic Chemistry. Available from: [Link]
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PubMed. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Available from: [Link]
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Engineering the Pyrrolidine Scaffold: A Technical Guide to Biological Activity, Synthesis, and Lead Optimization
Executive Summary & Structural Rationale
As a Senior Application Scientist overseeing drug discovery pipelines, I frequently advise medicinal chemistry teams that transitioning from flat, sp2-hybridized aromatic systems to sp3-rich scaffolds is critical for clinical success. The pyrrolidine ring—a five-membered saturated nitrogen heterocycle—is a foundational scaffold in this regard, ranking among the most prevalent non-aromatic rings in FDA-approved therapeutics[1].
The structural brilliance of pyrrolidine lies in its non-planarity. Through a phenomenon known as "pseudorotation," the ring provides superior three-dimensional (3D) pharmacophore coverage, allowing molecules to navigate complex protein binding pockets more effectively than flat aromatics[1]. Furthermore, the secondary amine serves as a potent hydrogen bond donor, while the nitrogen lone pair acts as a hydrogen bond acceptor. This dual capability drastically improves aqueous solubility, membrane permeability, and target binding affinity[2].
Spectrum of Biological Activities
Pyrrolidine-containing heterocycles exhibit a broad spectrum of pharmacological effects, with highly documented efficacy in oncology and infectious diseases[3].
-
Anticancer Activity: Derivatives such as succinimides (pyrrolidine-2,5-diones) and pyrrolidine chalcones have demonstrated profound cytotoxicity against breast cancer cell lines (e.g., MCF-7). The mechanism typically involves reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and caspase-mediated apoptosis[4].
-
Antimicrobial Activity: The rising threat of multidrug-resistant (MDR) bacteria has renewed interest in pyrrolidine-thiazole hybrids and 1,2,4-oxadiazole pyrrolidines. These compounds act as potent DNA gyrase and topoisomerase IV inhibitors, effectively halting bacterial replication[5].
Quantitative Data: Efficacy of Key Pyrrolidine Derivatives
To facilitate Structure-Activity Relationship (SAR) comparisons, the following table synthesizes the quantitative biological activity of recently developed pyrrolidine derivatives.
| Compound Class | Target Cell / Strain | Assay Type | Potency (IC50 / MIC) | Reference |
| Succinimide (5i) | MCF-7 (Breast Cancer) | MTT Assay | IC50: 1.496 µM | [4] |
| Succinimide (5l) | MCF-7 (Breast Cancer) | MTT Assay | IC50: 1.831 µM | [4] |
| Pyrrolidine Chalcone (3CP) | Staphylococcus aureus | Microdilution | MIC: 0.025 µg/mL | [6] |
| Dispiro Indeno Pyrrolidine (49c) | Mycobacterium tuberculosis | Resazurin Assay | IC50: 1.07 µg/mL | [5] |
| Thiazole-Pyrrolidine (51a) | Bacillus cereus | Microdilution | MIC: 21.70 µg/mL | [5] |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity in the lab, the following step-by-step methodologies detail the critical workflows for evaluating the biological efficacy of novel pyrrolidine derivatives.
Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Causality & Rationale: The microdilution method is strictly preferred over qualitative disk diffusion because it provides an exact quantitative threshold (MIC) necessary for robust SAR modeling and lead optimization[3].
-
Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus) in Mueller-Hinton broth to the logarithmic growth phase. Standardize the suspension to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL).
-
Expert Insight: Standardization is critical. An under-inoculated sample will yield false-positive antimicrobial activity, while over-inoculation will artificially inflate the MIC.
-
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the pyrrolidine derivative (starting from 100 µg/mL) in the broth medium[3].
-
Inoculation & Self-Validation: Add 10 µL of the standardized inoculum to each well.
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth (turbidity) of the microorganism[3].
Protocol B: Cytotoxicity Evaluation via MTT Assay
Causality & Rationale: The MTT assay measures mitochondrial metabolic activity via succinate dehydrogenase. This provides a direct, quantifiable correlation to cell viability following exposure to anticancer pyrrolidines[4].
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1×10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO2 to allow adherence.
-
Compound Treatment: Treat cells with a logarithmic range of concentrations of the pyrrolidine derivative (e.g., 0.1 to 50 µM).
-
Expert Insight: Generating a broad, multi-point dose-response curve is essential for accurate non-linear regression analysis and precise IC50 calculation.
-
-
MTT Addition: After 48h of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals[4].
-
Solubilization & Measurement: Discard the medium carefully and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.
Mechanisms of Action & Pathway Visualization
Pyrrolidine derivatives, particularly succinimides, induce cytotoxicity in cancer cells primarily through the intrinsic apoptotic pathway. The generation of Reactive Oxygen Species (ROS) leads to mitochondrial membrane depolarization, which subsequently triggers the caspase cascade[4].
Caption: Apoptotic signaling pathway induced by pyrrolidine derivatives in cancer cells.
Pharmacokinetics (PK) and Toxicity Considerations
While the pyrrolidine motif vastly improves aqueous solubility and target affinity, it carries specific metabolic liabilities that must be screened during early-stage development.
The pyrrolidine ring can be bio-activated by cytochrome P450 enzymes to form reactive iminium ions and aminoaldehydes[2]. These electrophilic intermediates have the potential to covalently bind to cellular macromolecules, leading to genotoxicity and mutagenicity[2].
Mitigation Strategy: To prevent this oxidative bioactivation while maintaining the beneficial sp3 character, medicinal chemists often block the alpha-carbon with steric bulk (e.g., methyl groups) or utilize strategic bioisosteric replacements during the SAR optimization phase.
Caption: Iterative workflow for pyrrolidine drug discovery, emphasizing toxicity checkpoints.
References
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Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. Benchchem. 3
-
Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. University of Basrah / Springer. 4
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Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. 6
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Recent insights about pyrrolidine core skeletons in pharmacology. NIH / PMC. 5
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Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. 2
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SciSpace. 1
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A Technical Guide to Assessing the In Vitro Activity of Novel Tetrahydropyrazine Derivatives
Executive Summary
The tetrahydropyrazine ring system represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of providing useful ligands for more than one type of receptor or enzyme target. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anticoagulant, and neuroprotective properties.[1][2][3][4] This guide provides drug development professionals, researchers, and scientists with an in-depth framework for the systematic in vitro evaluation of novel tetrahydropyrazine derivatives. Moving beyond simple protocol recitation, this document emphasizes the causal logic behind experimental choices, the establishment of self-validating assays, and the critical interpretation of data to guide successful lead optimization campaigns.
The Tetrahydropyrazine Scaffold: A Versatile Core in Drug Discovery
The 1,2,3,4-tetrahydropyrazine moiety, a saturated six-membered heterocyclic ring containing two nitrogen atoms in a 1,4-relationship, is a cornerstone of numerous synthetic bioactive compounds and drug candidates.[3] This structural motif imparts favorable physicochemical properties, including improved solubility and metabolic stability, while offering multiple vectors for chemical modification. This versatility allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for a diverse array of biological targets.
The documented therapeutic potential of these derivatives is extensive:
-
Enzyme Inhibition: They have been successfully developed as potent inhibitors of kinases (MYT1, LIMK), proteases (Factor Xa), and metabolic enzymes (monoamine oxidase, α-glucosidase).[1][2][5][6][7]
-
Receptor Modulation: Novel derivatives act as antagonists for critical signaling receptors like Smoothened (Smo) in the Hedgehog pathway and as agonists for G-protein coupled receptors like GPR119.[8][9][10]
-
Antimicrobial and Antibiofilm Activity: Certain tetrahydropyrazine compounds exhibit significant activity against pathogenic bacteria, including the ability to disrupt biofilm formation, a key driver of antibiotic resistance.[3]
-
Anticancer Activity: A significant body of research highlights their role as cytotoxic agents, inhibitors of cell proliferation, and inducers of apoptosis across various cancer cell lines.[11][12][13]
This documented success underscores the importance of a robust and logical in vitro testing strategy to efficiently identify and characterize promising new chemical entities based on this scaffold.
Foundational In Vitro Screening Strategy: A Multi-Tiered Approach
A successful screening campaign relies on a tiered approach, progressing from broad, high-throughput primary assays to more complex, lower-throughput secondary and tertiary assays that provide deeper mechanistic insight. This cascade ensures that resources are focused on the most promising compounds.
Expertise & Experience: The primary objective of this workflow is to fail compounds quickly and cheaply. A compound that is broadly cytotoxic at low concentrations is generally a poor candidate for a selective enzyme inhibitor, so assessing cytotoxicity early is a critical decision-making filter. Conversely, for an anticancer agent, potent cytotoxicity is the desired primary outcome.
Caption: A tiered workflow for in vitro screening of novel compounds.
Core Experimental Protocols for Target-Specific Evaluation
The choice of assay is dictated by the intended therapeutic application. Below are detailed protocols for key assays relevant to the known activities of tetrahydropyrazine derivatives.
Enzyme Inhibition Assays: A Focus on Kinases
Kinases are a major class of drug targets, particularly in oncology, and several tetrahydropyrazine derivatives have shown potent kinase inhibitory activity.[2][5]
Trustworthiness: A self-validating kinase assay protocol must include multiple controls. A "no enzyme" control ensures the signal is enzyme-dependent, a "no compound" (vehicle) control defines the 100% activity window, and a known potent inhibitor (positive control) validates the assay's sensitivity.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the specific kinase (e.g., MYT1, LIMK2) and its corresponding substrate peptide in kinase buffer.
-
Prepare ATP solution in kinase buffer at a concentration relevant to the kinase's Kₘ (e.g., 10-100 µM).
-
Serially dilute test compounds (tetrahydropyrazine derivatives) in DMSO, followed by a further dilution in kinase buffer to create 2X final concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of 2X test compound solution or control (DMSO vehicle, positive control inhibitor) to wells of a 384-well plate.
-
Add 2.5 µL of a 4X enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the "no enzyme" control as 100% inhibition and the vehicle control as 0% inhibition.
-
Plot percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Table 1: Example In Vitro Enzyme Inhibition Data for Tetrahydropyrazine Derivatives
| Compound Class | Target Enzyme | Reported IC₅₀ | Reference |
|---|---|---|---|
| Tetrahydropyrazolopyridone | Factor Xa (FXa) | 0.14 µM | [1] |
| Tetrahydropyrazolopyrazine | MYT1 Kinase | Potent and Selective | [2] |
| Tetrahydropyridine | Monoamine Oxidase A (MAO-A) | 0.40 µM | [7][14] |
| Tetrahydropyridine | Monoamine Oxidase B (MAO-B) | 1.01 µM | [7][14] |
| Tetrahydropyridine | α-Glucosidase | 25.88–46.25 μM | [6] |
| Tetrahydropyridine | α-Amylase | 7.52–15.06 μM |[6] |
Cell-Based Functional Assays: Anticancer Evaluation
For compounds intended as anticancer agents, it is crucial to move from isolated enzyme targets to the complex environment of a living cell.
Caption: Workflow for a typical cell viability (e.g., MTT) assay.
Detailed Protocol: Cell Viability/Cytotoxicity Assay (XTT Method)
The XTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells reduce the yellow XTT tetrazolium salt to a colored formazan product.[15]
-
Cell Culture:
-
Culture cancer cells (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.[15]
-
Harvest cells using trypsin and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrahydropyrazine derivatives in culture media.
-
Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.
-
Incubate the plate for 48 to 72 hours.
-
-
Detection and Quantification:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours, allowing the formazan dye to develop.
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of viability relative to the vehicle-treated cells.
-
Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Table 2: Example Cytotoxic Activity of Tetrahydropyrimidine Derivatives
| Compound ID | Cell Line | Reported IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 4e | HeLa | 15-100 (range) | [15] |
| 4k | MCF-7 | 45-80 (range) | [15] |
| 4c | MCF-7 | 45-80 (range) | [15] |
| 4d | HeLa | 15-100 (range) |[15] |
Antimicrobial and Antibiofilm Activity Assessment
The rise of antibiotic resistance necessitates novel therapeutic strategies, including agents that can inhibit bacterial growth or disrupt biofilms.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]
-
Inoculum Preparation:
-
Grow a bacterial culture (e.g., S. aureus) overnight in cation-adjusted Mueller-Hinton Broth (MHB).
-
Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Visually inspect the plate for turbidity. The MIC is the lowest compound concentration in which there is no visible bacterial growth.
-
Elucidating Structure-Activity Relationships (SAR)
SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a hit compound to understand which parts of the molecule are essential for its biological activity.
Expertise & Experience: The goal of SAR is to build a predictive model. For instance, if adding electron-withdrawing groups to the phenyl ring consistently increases potency, this provides a clear rationale for the next round of synthesis.[7][17] Conversely, if a modification leads to a complete loss of activity, it may indicate that part of the molecule is critical for binding to the target.[18]
Caption: SAR explores how modifying R-groups on a core scaffold impacts activity.
By synthesizing a library of analogs where specific positions on the tetrahydropyrazine ring are varied, researchers can map the chemical space required for optimal target engagement. This iterative process of design, synthesis, and testing is fundamental to transforming a preliminary "hit" into a viable "lead" candidate.
Conclusion and Future Directions
The tetrahydropyrazine scaffold is a proven source of biologically active molecules with significant therapeutic potential. The in vitro methodologies outlined in this guide provide a robust framework for identifying and characterizing novel derivatives. A logical, tiered approach that combines target-based enzyme assays with functional cell-based screens is essential for efficiently advancing compounds through the discovery pipeline. Rigorous attention to controls ensures data integrity, while a systematic exploration of SAR provides the critical insights needed for rational drug design. Promising candidates identified through this comprehensive in vitro evaluation can then be advanced with confidence into more complex preclinical studies, including pharmacokinetic profiling and in vivo efficacy models.
References
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Ma, D., Wang, Y., Wang, Y., Tang, Y., Guo, H., & Zhang, F. (2017). Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity. PubMed. [Link]
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Shawali, A. S., & Abdel-Galil, F. M. (n.d.). Lipoxygenase inhibitors, Part 6. Synthesis of new tetrahydropyrazine and other heterocyclic compounds by reaction of hydrazonoyl chlorides. PubMed. [Link]
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Oganesyan, V., et al. (2024). Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(1), 420-432. [Link]
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Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Molecules, 28(1), 1. [Link]
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Khan, I., et al. (2023). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 8(46), 43853-43867. [Link]
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Guisot, N., et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 273, 116391. [Link]
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de Oliveira, C. R., et al. (2016). Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules, 21(6), 796. [Link]
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Basappa, et al. (2014). Synthesis and biological evaluation of tetrahydropyridinepyrazoles ('PFPs') as inhibitors of STAT3 phosphorylation. MedChemComm, 5, 1853-1859. [Link]
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Shaygan, H., et al. (2023). Multicomponent diastereoselective synthesis of tetrahydropyridines as α-amylase and α-glucosidase enzymes inhibitors. Scientific Reports, 13(1), 12450. [Link]
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Wang, T., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 66(8), 5489-5506. [Link]
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Ali, S., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistryOpen. [Link]
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Fassihi, A., et al. (2018). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 13(5), 445-456. [Link]
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Zuo, Z., et al. (2019). Design and biological evaluation of tetrahydropyridine derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry, 27(15), 3293-3303. [Link]
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Ali, S., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistryOpen. [Link]
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Abaszadeh, S., et al. (2016). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of Sciences, Islamic Republic of Iran, 27(3), 221-226. [Link]
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Zheng, W., et al. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 30(12), 2329-2336. [Link]
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Mondal, S., et al. (2023). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Medicinal Chemistry, 14, 1515-1525. [Link]
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Corbin, A. E., et al. (1996). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 39(25), 4920-4928. [Link]
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Wang, T., et al. (2023). Design, Synthesis, and Structure-Activity-Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Journal of Medicinal Chemistry. [Link]
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Unlocking the Pyrrolidine-2,3-dione Scaffold: A Technical Guide to Structure-Activity Relationships and Lead Optimization
As drug discovery pivots toward increasingly complex biological targets—ranging from multidrug-resistant bacterial biofilms to flat, featureless protein-protein interaction (PPI) interfaces—the demand for highly tunable, privileged chemical scaffolds has never been higher. The pyrrolidine-2,3-dione core has emerged as a structurally rigid yet chemically versatile pharmacophore capable of addressing these challenges.
As an application scientist, synthesizing a library of derivatives is only half the battle; the true objective is rational design. Every substituent must serve a precise mechanistic purpose. This whitepaper deconstructs the structure-activity relationship (SAR) of pyrrolidine-2,3-diones, detailing the causality behind specific functionalizations, providing self-validating experimental protocols, and analyzing their efficacy across diverse therapeutic areas.
Mechanistic Rationale and Scaffold Versatility
The therapeutic utility of the pyrrolidine-2,3-dione scaffold is driven by its unique spatial geometry and dense functionalization potential. The core acts as a central hub where three distinct vectors can be modified to tune pharmacodynamics and pharmacokinetics:
-
N1 Position (Solubility & Permeability): Functionalization at the nitrogen atom is the primary lever for modulating aqueous solubility and cellular uptake.
-
C3 Position (Hydrogen Bonding): The C3 carbonyl/hydroxyl equilibrium serves as a critical hydrogen-bond donor/acceptor site, essential for anchoring the molecule within enzymatic active sites.
-
C4/C5 Positions (Hydrophobic Packing): Substitutions here dictate the steric bulk and lipophilicity required to occupy deep hydrophobic pockets, such as those found in PPIs.
Fig 1. Rational SAR design mapping core substitutions to specific therapeutic targets.
SAR Case Studies: From Infectious Disease to Oncology
Antimicrobial and Anti-Biofilm Therapeutics
The rise of antimicrobial resistance necessitates non-traditional mechanisms of action. Pyrrolidine-2,3-diones have demonstrated profound efficacy against both Gram-negative and Gram-positive pathogens by targeting specific enzymatic pathways and biofilm matrices.
Targeting PBP3 in Pseudomonas aeruginosa Penicillin-binding protein 3 (PBP3) is a critical transpeptidase required for bacterial cell wall synthesis. SAR studies reveal that the 3-hydroxyl group (R2) is strictly essential for activity, as it forms a critical hydrogen bond network within the PBP3 catalytic site. Furthermore, appending a heteroaryl group at the N1 position via a methylene linker provides the exact spatial geometry required to displace the natural substrate, yielding excellent target inhibition without apparent mammalian cytotoxicity [1].
Eradicating Staphylococcus aureus Biofilms A historical limitation of unnatural pyrrolidine-2,3-dione derivatives was their poor aqueous solubility, which masked their true antimicrobial potency. To circumvent this, researchers engineered the N1 position using polyazadiamine linkers. The causality is clear: introducing heteroatoms into a 5-to-8 atom linker drastically shifts the partition coefficient (LogP), enhancing solubility and allowing the molecule to penetrate the dense exopolysaccharide matrix of S. aureus biofilms. Notably, dimeric scaffolds linked by a rigid trans-1,4-cyclohexyldiamine exhibited potent antibiofilm properties (MBEC = 16 μg/mL) and acted synergistically with FDA-approved antibiotics like vancomycin [2].
Table 1: SAR Data for Antimicrobial Pyrrolidine-2,3-diones
| Scaffold Type | N1 Modification | C3 Modification | Target Organism | Key Activity Metric | Mechanistic Rationale |
| Monomer | Heteroaryl-methylene | Hydroxyl (-OH) | P. aeruginosa | PBP3 Inhibition | 3-OH forms critical H-bonds in the TPase catalytic site. |
| Monomer | Polyazadiamine (5-8 atoms) | Hydroxyl (-OH) | S. aureus (Biofilm) | Low MBEC-to-MIC ratio | Diamine heteroatoms drastically increase aqueous solubility and membrane penetration. |
| Dimer | Trans-1,4-cyclohexyldiamine | Hydroxyl (-OH) | S. aureus (Biofilm) | MBEC = 16 μg/mL | Rigid cyclic linker provides optimal spatial geometry for synergistic action with Vancomycin. |
Oncology: Disrupting the p53-MDM2 Axis
Beyond infectious diseases, the scaffold has been successfully deployed to inhibit the p53-MDM2 protein-protein interaction. The MDM2 binding cleft is deep and highly hydrophobic, requiring precise steric packing.
SAR optimization focused on the C5-phenyl ring. Replacing a simple methyl group with electron-withdrawing halogens (e.g., bromine) or nitro groups enhanced the dipole-dipole interactions within the hydrophobic pocket. Further optimization at the C3 position—converting the hydroxyl into ether derivatives—restricted the conformational flexibility of the molecule. This "conformational locking" reduced the entropic penalty of binding, yielding nanomolar inhibitors ( Ki < 200 nM) that effectively halted tumor growth in A549 xenograft models [3]. Similar hydrophobic targeting strategies have also identified pyrrolidine-2,3-diones as novel inhibitors of the Cdk5/p25 complex in Alzheimer's pathology [4].
Table 2: SAR of Pyrrolidone Derivatives against p53-MDM2
| Compound | C5 Modification | C3 Modification | MDM2 Binding ( Ki ) | A549 Cell Viability ( IC50 ) | Mechanistic Rationale |
| Hit 5 | Phenyl | Hydroxyl (-OH) | > 1.0 μM | > 20 μM | Baseline hydrophobic packing in the MDM2 cleft. |
| Compound 29 | 4-Nitro-phenyl | Hydroxyl (-OH) | 0.70 μM | 18.5 μM | Electron-withdrawing nitro group enhances dipole interactions with the target pocket. |
| Compound 41 | 4-Chloro-phenyl | Ether derivative | 0.26 μM | 8.72 μM | Ether functionalization restricts flexibility, locking the active binding pose. |
Experimental Methodology: Synthesis & Validation
To ensure high-fidelity data, experimental workflows must be self-validating. The following protocols outline the synthesis and primary screening of these compounds, embedding quality control checkpoints directly into the methodology.
Fig 2. Self-validating workflow for the synthesis and screening of pyrrolidine-2,3-diones.
Protocol 1: One-Pot Three-Component Synthesis
Causality: Multicomponent reactions (MCRs) are prioritized over linear syntheses to rapidly generate diverse libraries for SAR, minimizing isolation steps and maximizing atom economy.
-
Imine Pre-formation: In a dry reaction vessel, combine the primary amine (1.0 eq) and the target aldehyde (1.0 eq) in dry dioxane (0.5 M). Stir at 50 °C for 30 minutes.
-
Why this matters: Pre-forming the imine ensures high C-C chemoselectivity in the subsequent nucleophilic attack, preventing side reactions with the highly reactive pyruvate.
-
-
Cyclization: Add glacial acetic acid (excess, ~8.0 eq) followed by p-bromophenyl pyruvate (1.0 eq). Elevate the temperature to 90 °C and stir for 2 hours.
-
Why this matters: Acetic acid acts as both a solvent catalyst and a proton shuttle, facilitating the intramolecular lactamization necessary to close the pyrrolidine-2,3-dione ring.
-
-
Self-Validation (QC Check): Quench the reaction and perform a crude LC-MS analysis.
-
Validation Rule: The crude mixture must demonstrate >85% purity of the target mass before proceeding to recrystallization (ethanol) or flash chromatography. Impure crudes often indicate incomplete imine formation and require optimization of Step 1.
-
Protocol 2: Fluorescence Polarization (FP) Target Binding Assay
Causality: FP is chosen as the primary screen because it allows for real-time, homogeneous measurement of protein-ligand interactions without the need for washing steps, which can disrupt weak transient interactions during early SAR exploration.
-
Tracer Setup: Incubate the target protein (e.g., MDM2 or PBP3) with a known fluorescently labeled tracer (e.g., Bocillin FL for PBP3) in assay buffer until a stable baseline polarization signal is achieved.
-
Displacement: Add the synthesized pyrrolidine-2,3-dione derivative in a 10-point dose-response titration (e.g., 100 μM down to 1 nM). Incubate for 30 minutes at room temperature.
-
Self-Validation (Orthogonal Check): Measure the decrease in polarization (mP) as the test compound displaces the tracer.
-
Validation Rule: Include a known competitive inhibitor as a positive control. Furthermore, any hit demonstrating an IC50 < 10 μM must be orthogonally validated via Surface Plasmon Resonance (SPR). This step is non-negotiable, as it rules out false positives caused by the intrinsic fluorescence or aggregation of the test compound.
-
Conclusion
The pyrrolidine-2,3-dione scaffold is a masterclass in chemical versatility. By understanding the causality behind its structural modifications—leveraging the N1 position for pharmacokinetic tuning and the C3/C5 positions for precise pharmacodynamic target engagement—scientists can systematically engineer solutions to some of the most pressing challenges in modern pharmacology. Rigorous, self-validating workflows ensure that the SAR data generated translates reliably from the bench to in vivo models.
References
- Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. National Institutes of Health (NIH) / MDPI. Verified Link
- Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. National Institutes of Health (NIH)
- Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction.
- Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's P
Application Note: Development and Validation of Enzyme Inhibitors Based on Tetrahydropyrazine Scaffolds
Introduction & Scaffold Rationale
The tetrahydropyrazine (THP) scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Unlike fully aromatic pyrazines, the partially saturated THP ring offers a unique combination of structural rigidity and conformational flexibility. This sp³-enriched character allows for precise, three-dimensional projection of functional groups into deep, narrow enzyme binding pockets.
Furthermore, the introduction of a basic nitrogen atom within the THP ring significantly improves aqueous solubility and pharmacokinetic properties by allowing protonation at physiological pH[1]. This application note details the development, synthesis, and mechanistic profiling of THP-based inhibitors, focusing on two distinct therapeutic avenues:
-
Kinase Inhibition (Oncology): Development of tetrahydropyrazolopyrazine derivatives as highly selective MYT1 kinase inhibitors for the treatment of CCNE1-amplified cancers[2].
-
Oxidoreductase Inhibition (Neurology): Design of tetrahydropyrazino-annelated purinediones as multi-target monoamine oxidase B (MAO-B) inhibitors and adenosine receptor antagonists for neurodegenerative diseases[1],[3].
Caption: Workflow for the development and validation of tetrahydropyrazine-based enzyme inhibitors.
Synthetic Protocols: Constructing the THP Core
The synthesis of a functionalized THP core requires precise control over nitrogen substitution to prevent unwanted over-alkylation or oxidation. The following protocol outlines the generation of a tetrahydropyrazolopyrazine scaffold, a critical intermediate for MYT1 inhibitors[2].
Protocol 1: Synthesis of N-Functionalized Tetrahydropyrazolopyrazines
Causal Rationale: Direct alkylation of primary amines often leads to over-alkylation. We utilize a reductive amination strategy using sodium triacetoxyborohydride (NaBH(OAc)₃). Unlike sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder reducing agent that selectively reduces the iminium ion intermediate without reducing sensitive aldehydes or ketones present on the scaffold.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the Boc-protected tetrahydropyrazine core (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
-
Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise at 0 °C. The low temperature prevents exothermic side reactions and preserves the integrity of the sp³ stereocenters. Stir for 12 hours at room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the organic layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Boc Deprotection: Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to expose the secondary amine of the THP ring for subsequent functionalization (e.g., amide coupling).
-
Amide Coupling: React the deprotected THP core with a target carboxylic acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Causality: HATU is chosen over EDC/NHS because it efficiently drives the coupling of sterically hindered secondary amines inherent to the THP scaffold.
Validation & Quality Control Checkpoint: Perform LC-MS and ¹H-NMR. The successful formation of the THP core is confirmed by the distinct multiplet signals of the methylene protons adjacent to the nitrogens, typically appearing between δ 2.80 and 3.50 ppm.
Mechanistic Profiling & Enzyme Kinetics
To ensure trustworthiness, every pharmacological assay must be a self-validating system. Below are the optimized protocols for evaluating THP-based inhibitors against their respective targets.
Protocol 2: HTRF Assay for MYT1 Kinase Inhibition
MYT1 is a critical cell cycle regulator, and its inhibition is synthetically lethal in tumors with CCNE1 amplification[2].
Causal Rationale: We employ Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard colorimetric assays. HTRF utilizes a long-emission half-life fluorophore (e.g., Europium cryptate). By introducing a time delay before measurement, short-lived background autofluorescence from the THP compounds is completely eliminated, ensuring high data fidelity.
Step-by-Step Methodology:
-
Enzyme Reaction: In a 384-well plate, combine 4 nM recombinant MYT1 kinase, 100 nM biotinylated substrate peptide, and the THP inhibitor (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Initiation: Initiate the reaction by adding ATP at its predetermined Km value (to ensure competitive inhibitors can be accurately assessed). Incubate for 60 minutes at 22 °C.
-
Detection: Add the HTRF detection buffer containing Streptavidin-XL665 (binds the biotinylated substrate) and an Eu³⁺-cryptate-labeled anti-phospho antibody.
-
Measurement: Read the plate using a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).
Self-Validating Checkpoint: Calculate the Z'-factor for the assay plate. A Z' > 0.65 must be achieved. Furthermore, run a "No-Enzyme" control with the highest concentration of the inhibitor to rule out direct compound interference with the FRET pair (PAINS behavior).
Caption: Mechanism of action for THP-based MYT1 inhibitors in CCNE1-amplified cancer models.
Protocol 3: Fluorometric Assay for MAO-B Inhibition
Tetrahydropyrazino-purinediones are potent multi-target inhibitors for MAO-B, a target for Parkinson's disease[1].
Causal Rationale: MAO-B oxidizes amine substrates, producing hydrogen peroxide (H₂O₂). We use the Amplex Red reagent, which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin.
Step-by-Step Methodology:
-
Pre-incubation: Incubate 50 µL of recombinant human MAO-B (0.5 µg/mL) with 25 µL of the THP inhibitor in sodium phosphate buffer (pH 7.4) for 15 minutes at 37 °C.
-
Reaction Initiation: Add 25 µL of a detection mixture containing 1 mM benzylamine (MAO-B specific substrate), 1 U/mL HRP, and 50 µM Amplex Red.
-
Kinetic Read: Monitor fluorescence continuously for 30 minutes at 37 °C (Excitation: 530 nm; Emission: 590 nm).
Self-Validating Checkpoint: Include a catalase-quenched control well (catalase destroys H₂O₂). If fluorescent signal persists in this well, the THP compound is chemically reducing the Amplex Red probe directly, which invalidates the IC₅₀ reading.
Quantitative Data Presentation
The structural tuning of the THP scaffold yields highly specific activity profiles depending on the functionalization vectors. The table below summarizes the Structure-Activity Relationship (SAR) data of key THP derivatives.
| Compound / Scaffold | Target Enzyme | IC₅₀ / Kᵢ | Selectivity & Pharmacological Profile | Ref |
| Compound 21 (Tetrahydropyrazolopyrazine) | MYT1 Kinase | < 10 nM | High selectivity over WEE1; optimal in vivo PK. | [2] |
| Compound 72 (Tetrahydropyrazino-purinedione) | MAO-B | 508 nM | Dual A1/A2A Adenosine Receptor antagonist. | [1] |
| Compound 36 (Dichlorinated THP-purinedione) | MAO-B | 260 nM | Triple-target drug (A1, A2A, MAO-B) in rat models. | [1] |
| PX-D-P6 (THP-annelated xanthine) | MAO-B | 260 nM | Dual A2A AR / MAO-B inhibitor; anti-cataleptic. | [3] |
Sources
- 1. 8-Benzyltetrahydropyrazino[2,1-f]purinediones: water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Probing Substituents in the 1- and 3-Position: Tetrahydropyrazino-Annelated Water-Soluble Xanthine Derivatives as Multi-Target Drugs With Potent Adenosine Receptor Antagonistic Activity [frontiersin.org]
Application Notes and Protocols for the Crystallization of Pyrrolidine-Containing Small Molecules
Introduction: The Significance and Challenges of Crystallizing Pyrrolidine-Containing Molecules
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active small molecules, including numerous pharmaceuticals.[1][2][3] Its saturated, five-membered heterocyclic structure imparts unique three-dimensional characteristics that are often crucial for molecular recognition and biological activity.[2] Obtaining high-quality single crystals of these molecules is a critical bottleneck in drug development and materials science, as single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including absolute stereochemistry.[4][5][6]
However, the very features that make the pyrrolidine moiety attractive can also present significant challenges to crystallization. These include:
-
High Polarity and Solubility: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if protonated, a donor. This often leads to high solubility in a range of polar solvents, making it difficult to achieve the supersaturation necessary for crystal nucleation.
-
Conformational Flexibility: The non-planar "envelope" or "twist" conformations of the pyrrolidine ring can exist in equilibrium in solution, which can hinder the ordered packing required for a crystalline lattice.[2]
-
Presence of Basic Nitrogen: The basicity of the pyrrolidine nitrogen can lead to the formation of salts, which may crystallize more readily than the free base, but also introduces the complexity of counter-ion selection.
-
Tendency to Form Oils: The combination of high solubility and conformational flexibility can lead to the separation of a liquid or "oiled out" phase instead of solid crystals.[7]
This application note provides a comprehensive guide to overcoming these challenges, detailing a range of crystallization techniques from classical methods to advanced high-throughput screening approaches. The focus is on providing not just protocols, but also the underlying rationale to empower researchers to make informed decisions in their crystallization experiments.
I. Foundational Principles: Solubility and Supersaturation
Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[8] Understanding the solubility of your pyrrolidine-containing molecule in various solvents is the first and most critical step. A preliminary solubility screen should be performed to identify solvents in which the compound is sparingly soluble, as well as solvent/anti-solvent systems.
Key Considerations for Pyrrolidine-Containing Molecules:
-
"Like Dissolves Like": Given the polar nature of the pyrrolidine ring, polar solvents such as alcohols (methanol, ethanol, isopropanol), acetonitrile, and water are often good starting points for solubilization.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding may be required to dissolve pyrrolidine derivatives with additional polar functional groups.
-
Aprotic Solvents: Less polar, aprotic solvents like ethyl acetate, dichloromethane, and toluene can be excellent anti-solvents or can be used for slow evaporation techniques if the molecule has sufficient lipophilicity.
II. Classical Crystallization Techniques: A Practical Guide
These well-established methods are often the first to be attempted and can be highly effective with careful optimization.
A. Slow Evaporation
This is the simplest method for growing crystals.[9] A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.
Protocol: Slow Evaporation
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble. The solvent should also be sufficiently volatile.
-
Dissolution: Dissolve the pyrrolidine-containing compound in the chosen solvent to near saturation. Gentle heating can be used to increase solubility, but ensure the compound is stable at that temperature.
-
Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes punched in it to allow for slow evaporation.[9]
-
Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate over several days.
Causality Behind Choices:
-
Slow Evaporation Rate: A slow rate is crucial for the growth of large, well-ordered crystals. Rapid evaporation often leads to the formation of many small crystals or an amorphous solid.[9]
-
Vibration-Free Environment: Vibrations can induce rapid nucleation, resulting in a large number of small crystals.
B. Slow Cooling
This technique is effective for compounds that have a significant increase in solubility with temperature.[7][9] A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the solution to become supersaturated.
Protocol: Slow Cooling
-
Solvent Selection: Choose a solvent in which the compound is significantly more soluble at higher temperatures than at room temperature or below.
-
Saturated Solution Preparation: Prepare a saturated solution of the compound at or near the boiling point of the solvent.[9][10]
-
Hot Filtration: Filter the hot, saturated solution to remove any impurities.
-
Slow Cooling: Cover the vessel and allow it to cool slowly to room temperature. To further slow the cooling process, the vessel can be placed in an insulated container (e.g., a Dewar flask with warm water or wrapped in glass wool).[9][10]
-
Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal yield.[10]
Causality Behind Choices:
C. Vapor Diffusion
Vapor diffusion is a powerful and widely used technique, especially when only small amounts of the compound are available.[7][8] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually reducing the solubility and inducing crystallization.
Protocol: Vapor Diffusion (Sitting Drop)
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible, more volatile "anti-solvent" in which the compound is poorly soluble.[8]
-
Solution Preparation: Prepare a concentrated solution of the pyrrolidine-containing molecule in the "good" solvent.
-
Setup:
-
Sealing: Seal the well tightly to create a closed system.
-
Equilibration: The more volatile anti-solvent will slowly vaporize and diffuse into the sitting drop, causing the compound to become less soluble and eventually crystallize.[4][8]
Causality Behind Choices:
-
Volatility Difference: The anti-solvent should be more volatile than the solvent in which the compound is dissolved to ensure diffusion occurs in the correct direction.
-
Slow Diffusion: The slow, controlled introduction of the anti-solvent prevents rapid precipitation and promotes the growth of high-quality crystals.
Diagram: Vapor Diffusion (Sitting Drop) Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. unifr.ch [unifr.ch]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Growing Crystals [web.mit.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing the Yield of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione Synthesis
Welcome to the Application Scientist Support Center. The synthesis of complex heterocyclic scaffolds, particularly functionalized tetrahydropyrazine-2,3-diones, presents unique chemo-selectivity and thermodynamic challenges. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot, optimize, and scale the synthesis of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione.
Section 1: Mechanistic Workflow & Self-Validating Protocol
The most robust route to construct the 1,2,3,4-tetrahydropyrazine-2,3-dione core avoids the highly unstable 1,2-diaminoethene intermediates. Instead, it utilizes an acyclic aminoacetal building block that undergoes sequential acylation and acid-catalyzed intramolecular cyclization[1].
Step-by-Step Methodology
Step 1: Reductive Amination (Precursor Generation)
-
Charge a dry flask with 1-Boc-pyrrolidin-3-one (1.0 eq) and 2,2-dimethoxyethan-1-amine (1.1 eq) in 1,2-dichloroethane (DCE) (0.2 M).
-
Stir at room temperature for 1 hour to allow imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours.
-
Self-Validating Check: Perform a Ninhydrin stain on a TLC plate. The primary amine of the starting material will show a distinct dark purple spot compared to the secondary amine product. Do not proceed until the primary amine is fully consumed; unreacted primary amine will competitively react in the next step, severely complicating purification.
Step 2: Acylation & Cyclization (The Critical Yield Step)
-
Dissolve the purified secondary amine from Step 1 (1.0 eq) in glacial acetic acid to achieve a high-dilution concentration of 0.05 M.
-
Add diethyl oxalate (1.2 eq) and a catalytic amount of concentrated HCl (0.2 eq).
-
Heat the mixture to reflux (100 °C) for 16 hours.
-
Self-Validating Check: Monitor via LC-MS. The reaction is complete only when the intermediate acyclic mono-oxamide mass [M+H]+ fully transitions to the cyclized dione mass [M+H−EtOH−2MeOH]+ .
Step 3: Deprotection
-
Dissolve the Boc-protected tetrahydropyrazine-2,3-dione in dichloromethane (DCM) at 0 °C.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise. Warm to room temperature and stir for 2 hours.
-
Concentrate under vacuum and precipitate the final 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione as a TFA salt using cold diethyl ether.
Fig 1. Step-by-step synthetic workflow for 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione.
Section 2: Quantitative Data & Optimization Matrix
The cyclization (Step 2) is the most common point of failure. The table below summarizes the causality between reaction conditions and expected yields during the critical ring-closure step.
| Condition | Reagent | Solvent | Temp (°C) | Additives | Expected Yield | Observation / Causality |
| A (Baseline) | Diethyl Oxalate | EtOH | 25 | None | < 5% | Reaction stalls at acyclic oxamide; acetal remains intact. |
| B (Thermal) | Diethyl Oxalate | EtOH | 80 | None | 15-20% | Minimal cyclization; thermal energy alone cannot efficiently break the acetal. |
| C (Acidic) | Diethyl Oxalate | AcOH | 80 | None | 45-50% | Acetic acid partially hydrolyzes the acetal, but the reaction is slow. |
| D (Optimized) | Diethyl Oxalate | AcOH | 100 | cat. HCl (0.2 eq) | 82-88% | Strong acid rapidly deprotects the acetal; high temp drives full ring closure[1]. |
| E (Alternative) | Oxalyl Chloride | DCM | -78 to 25 | DIPEA (2.5 eq) | 30-40% | Rapid acylation, but requires a separate harsh acidic step for acetal deprotection[2]. |
Section 3: Troubleshooting FAQs
Q: Why is my cyclization reaction stalling with a prominent acyclic intermediate on LC-MS? A: The reaction is likely trapped at the N-substituted mono-oxamide stage. Diethyl oxalate is a relatively mild bis-electrophile. More importantly, the subsequent ring closure requires the deprotection of the dimethyl acetal to an aldehyde to facilitate the final intramolecular condensation[1]. Causality: Without sufficient acid, the acetal remains stable, preventing the formation of the electrophilic aldehyde needed to close the tetrahydropyrazine ring. Solution: Ensure you are using a strong acid catalyst (e.g., concentrated HCl) in a protic solvent like acetic acid, and elevate the temperature to reflux (80-100 °C)[3]. The acid serves a dual purpose: it protonates the ester to drive amidation and hydrolyzes the acetal to trigger cyclization[1],[4].
Q: I am observing a high degree of polymeric/oligomeric byproducts. How can I favor the intramolecular cyclization? A: Intermolecular condensation is outcompeting intramolecular cyclization. Causality: High substrate concentrations increase the probability of intermolecular collisions between the free amine/aldehyde of one mono-oxamide intermediate and the ester group of another. Solution: Implement high-dilution conditions. Maintain the reaction concentration below 0.05 M. Alternatively, use a slow-addition technique where the acyclic precursor and diethyl oxalate are added simultaneously via syringe pump to a large volume of refluxing solvent[5].
Q: LC-MS shows a mass corresponding to the addition of two oxalate groups. What is causing this over-acylation? A: The secondary amine on the pyrrolidine ring is acting as a competing nucleophile. Causality: Secondary aliphatic amines are highly nucleophilic and will readily react with diethyl oxalate or oxalyl chloride if left exposed. Solution: Ensure the pyrrolidine nitrogen is protected with a bulky, electron-withdrawing group such as a tert-butyloxycarbonyl (Boc) group prior to the cyclization step. The Boc group sterically hinders the nitrogen and reduces its nucleophilicity. Deprotect only after the tetrahydropyrazine-2,3-dione ring is fully formed.
Q: Can I use oxalyl chloride instead of diethyl oxalate to speed up the reaction? A: Yes, but it is generally not recommended for this specific acetal-based route. Causality: Oxalyl chloride is vastly more reactive than diethyl oxalate and will rapidly form the mono-amide[2]. However, because oxalyl chloride requires basic or neutral conditions (e.g., DIPEA in DCM) to prevent degradation, the acetal will not hydrolyze in the same pot. You would have to isolate the intermediate and perform a secondary acidic deprotection/cyclization step, which ultimately lowers the overall yield compared to the one-pot diethyl oxalate/AcOH/HCl method[5].
Fig 2. Decision tree for diagnosing and resolving common yield-limiting factors in cyclization.
Section 4: References
-
[2] 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances.
-
[1] 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC / NIH.
-
[5] Scalable Synthesis of CVN424, an Inverse Agonist of the GPR6 Receptor. Organic Process Research & Development - ACS Publications.
-
[3] Synthesis and Characterization of Thieno[3,4-b]pyrazine-Based Terthienyls: Tunable Precursors for Low Band Gap Conjugated Materials. The Journal of Organic Chemistry - ACS Publications.
-
[4] Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for pyrrolidine-2,3-dione instability
Pyrrolidine-2,3-dione Scaffolds: Technical Support & Troubleshooting Guide
Introduction Pyrrolidine-2,3-diones are privileged heterocyclic scaffolds prevalent in natural products and synthetic pharmaceuticals, serving as potent inhibitors for targets like P. aeruginosa PBP3[1] and the Cdk5/p25 complex[2]. However, the dense functionalization and unique electronic properties of the 2,3-dione core render these molecules highly susceptible to degradation, tautomerization, and unintended nucleophilic attacks[3][4]. This guide provides field-proven insights and self-validating protocols to troubleshoot instability during the synthesis, purification, and storage of pyrrolidine-2,3-diones.
Section 1: Mechanistic Drivers of Instability (The "Why")
As an Application Scientist, it is critical to understand that structural instability is rarely random; it is a direct consequence of the scaffold's electronic landscape.
-
Keto-Enol Tautomerization: Pyrrolidine-2,3-diones exist in a dynamic equilibrium with their enol tautomer (3-hydroxy-1,5-dihydro-2H-pyrrol-2-one)[4]. The energy difference between these tautomers is minimal. In hydrogen-bond accepting solvents, rapid proton exchange occurs, fundamentally altering the molecule's electronic state and analytical profile[5].
-
Oxidative Ring Opening: The C3 carbonyl is highly electrophilic. Under alkaline conditions in the presence of peroxides or atmospheric oxygen, the C3-C4 bond undergoes oxidative cleavage, irreversibly opening the ring to form β -amino acids[6].
-
Transimination & Nucleophilic Susceptibility: The dione system makes the ring highly reactive toward primary amines and moisture. Condensation at the C3 or C4 position readily forms enamines or Schiff bases, which can destroy the structural integrity of the target compound[7].
Fig 1. Primary degradation and reactivity pathways of pyrrolidine-2,3-diones.
Section 2: Troubleshooting FAQs
Q1: Why does my purified pyrrolidine-2,3-dione show broad, unresolvable peaks in the 13C NMR spectrum? Root Cause: You are likely using DMSO-d6 as your NMR solvent. DMSO is a strong hydrogen-bond acceptor that facilitates rapid enol-enol or keto-enol tautomerization on the NMR timescale. This dynamic proton exchange causes severe peak broadening[5][8]. Corrective Action: Switch your NMR solvent to CDCl3. In non-hydrogen-bonding solvents, the tautomeric exchange is suppressed, yielding sharp, well-resolved 13C peaks for the C2 and C3 carbonyls[5].
Q2: My scaffold degrades into a highly polar byproduct during silica gel column chromatography. How can I prevent this? Root Cause: The acidic silanol groups on standard silica gel catalyze the hydration and subsequent ring-opening of the pyrrolidine-2,3-dione core. Corrective Action: Passivate your silica gel with 1% triethylamine (TEA) prior to loading, or switch to neutral alumina. Ensure your eluent is completely anhydrous.
Q3: I am observing a major byproduct with a mass corresponding to [M+16] or a cleaved ring. What is happening? Root Cause: Unintended oxidative ring opening. Exposure to trace metals, atmospheric oxygen, or basic conditions during workup triggers nucleophilic attack at the C3 carbonyl, cleaving the ring into a β -amino acid derivative[6][9]. Corrective Action: Degas all reaction solvents using the freeze-pump-thaw method. Avoid strongly alkaline aqueous workups (e.g., 1 M NaOH); instead, quench reactions with mild buffers (pH 6.5–7.0).
Fig 2. Decision tree for diagnosing and resolving pyrrolidine-2,3-dione instability.
Section 3: Quantitative Data & Stability Metrics
To aid in experimental design, the following table summarizes the stability profile of typical pyrrolidine-2,3-dione scaffolds under various environmental conditions.
| Parameter | Condition | Stability Impact | Mechanistic Consequence |
| Solvent | DMSO | Low (Dynamic) | Promotes rapid tautomerization; unsuitable for structural characterization[5]. |
| Solvent | Chloroform / DCM | High | Stabilizes the keto form; ideal for NMR and long-term storage[5]. |
| pH | Alkaline (> pH 9) | Very Low | Triggers rapid oxidative ring opening to β -amino acids[6]. |
| pH | Mildly Acidic (pH 5-6) | Moderate | Generally stable, but prolonged exposure can catalyze hydrolysis. |
| Temperature | > 80°C (Thermal) | Low | Promotes decarboxylation or dimerization if the C4 position is unsubstituted. |
Section 4: Self-Validating Experimental Protocols
To master the handling of these scaffolds, you must be able to control their reactivity. Below are two self-validating protocols: one for stable isolation, and one for intentional degradation (to verify the oxidative cleavage pathway).
Protocol A: Anhydrous, Neutral Isolation of Pyrrolidine-2,3-diones (Stability Preservation) Objective: Isolate the intact dione without triggering tautomeric degradation or hydrolysis.
-
Quench: Upon completion of the multicomponent synthesis, quench the reaction mixture with a saturated aqueous solution of NH4Cl (pH ~6) rather than NaOH or NaHCO3.
-
Extraction: Extract the aqueous layer 3x with anhydrous dichloromethane (DCM). Do not use ethyl acetate if trace acid is present, as it can generate acetic acid over time.
-
Drying: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure at a bath temperature strictly below 30°C.
-
Purification: Purify via flash chromatography using Neutral Alumina (Brockmann Grade III) or silica gel pre-treated with 1% TEA.
-
Validation: Dissolve a 5 mg aliquot in CDCl3 (not DMSO-d6) and acquire a 13C NMR spectrum. The presence of two distinct carbonyl peaks (~160-170 ppm and ~190-200 ppm) validates the intact dione core[5].
Protocol B: Controlled Oxidative Ring Opening to β -Amino Acids (Degradation Verification) Objective: Intentionally cleave the C3-C4 bond to synthesize β -amino acids, thereby validating the scaffold's primary degradation vulnerability[6].
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 mmol of the pyrrolidine-2,3-dione in 5 mL of THF.
-
Alkaline Oxidation: Cool the solution to 0°C. Dropwise, add 2.0 mL of 1 M NaOH, followed immediately by 0.5 mL of 30% aqueous H2O2[6].
-
Reaction: Stir the mixture at room temperature for 2 hours. The color will typically shift from deep yellow/orange to pale yellow as the conjugated dione system is destroyed.
-
Isolation: Acidify the mixture to pH 3 using 1 M HCl. Extract with ethyl acetate, dry over MgSO4, and concentrate.
-
Validation: LC-MS analysis will show a mass shift corresponding to the addition of two oxygen atoms and the loss of the ring structure, confirming the formation of the β -amino acid[6].
References
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids Organic Letters (ACS Publications) URL:[Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Beilstein Journal of Organic Chemistry URL:[Link]
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches Beilstein Journal of Organic Chemistry URL: [Link]
-
Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology National Institutes of Health (PMC) URL:[Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 International Journal of Molecular Sciences (via ResearchGate) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Pyrrolidine Inhibitor Optimization: Technical Support & Troubleshooting Center
Welcome to the Advanced Medicinal Chemistry Support Center. This portal is designed for drug development professionals and researchers encountering off-target liabilities, toxicity, or selectivity issues when working with pyrrolidine-containing small molecule inhibitors. As a highly prevalent motif in medicinal chemistry, the pyrrolidine ring offers excellent solubility and target engagement. However, its inherent physicochemical properties—specifically its basicity and conformational flexibility—frequently drive unintended off-target interactions.
This guide synthesizes field-proven troubleshooting strategies to help you diagnose, validate, and engineer out these liabilities.
Diagnostic Matrix: Identifying Pyrrolidine-Driven Liabilities
Before initiating a structural optimization campaign, it is critical to quantify the specific off-target phenotype. The following matrix summarizes the primary liabilities associated with pyrrolidines and the quantitative thresholds that should trigger a redesign.
| Phenotype / Assay | Primary Causative Mechanism | Threshold for Concern | Strategic Mitigation |
| QTc Prolongation (hERG Patch-Clamp) | Cation-π binding in the hERG channel pore due to high pKa. | IC₅₀ < 10 µM | Lower pKa (< 8.0) via fluorination; reduce logD. |
| Cytoplasmic Vacuolization | Lysosomal trapping driven by pH gradients and protonation. | Toxicity/Accumulation at < 15 µM | Zwitterion insertion; reduce basicity. |
| Broad Kinome Promiscuity | Conformational flexibility allowing binding to conserved hydrophobic pockets. | Selectivity Score (S-score) > 0.1 | Spirocyclic rigidification; steric bulk addition. |
Troubleshooting Q&A: Mechanisms and Mitigations
Q1: Why does my pyrrolidine-based hit show severe hERG channel inhibition, and how can I engineer this out without losing target affinity?
The Causality: The pyrrolidine nitrogen is highly basic (typically exhibiting a pKa of 10–11) and exists almost entirely in a protonated state at physiological pH (7.4). This protonated amine acts as a pharmacophore for the human ether-à-go-go-related gene (hERG) potassium channel, forming a critical cation-π interaction with aromatic residues (such as Tyr652 and Phe656) in the channel's central cavity.
The Solution: You must decouple your on-target affinity from the amine's basicity. The most reliable approach is to lower the pKa of the nitrogen and reduce overall lipophilicity. Introducing electron-withdrawing groups, such as a fluorine atom at the β or γ position of the pyrrolidine ring, inductively withdraws electron density from the nitrogen, effectively lowering the pKa. Alternatively, replacing the pyrrolidine with a morpholine or fusing it with an oxetane ring can simultaneously reduce basicity and lipophilicity, which has been shown to successfully cooperate in reducing hERG inhibition[1].
Q2: My cells are exhibiting severe cytoplasmic vacuolization after 24 hours of treatment. Is this an off-target effect of the pyrrolidine core?
The Causality: Yes, this is a classic hallmark of lysosomotropism. Weakly basic, lipophilic molecules (like unsubstituted pyrrolidines) diffuse freely across the cellular membrane and into the lysosome as uncharged monomers. Once inside the acidic lysosomal lumen (pH ~4.5), the pyrrolidine nitrogen becomes heavily protonated. In this charged state, the molecule becomes membrane-impermeable and is effectively trapped. This causes massive compound accumulation, osmotic swelling, and the disruption of lipid catabolism (phospholipidosis), leading to the observed vacuolization[2].
The Solution: To prevent passive diffusion and trapping, you must alter the ionization state of the molecule at physiological pH. Decreasing the basicity of the pyrrolidine or introducing a zwitterionic motif (e.g., a carboxylic acid) ensures the molecule does not freely partition into the acidic organelles.
Q3: We are seeing broad target promiscuity across our kinome profiling panel. How do we improve selectivity?
The Causality: Flat or highly flexible pyrrolidine chains can adopt multiple conformations in solution. This flexibility allows the inhibitor to mold itself into conserved hydrophobic pockets across different off-target kinase families or GPCRs, leading to promiscuous binding.
The Solution: Implement spirocyclic rigidification. Spirocyclic pyrrolidines combine the characteristics of both pyrrolidines and spirocycles, projecting functionalities in a strict three-dimensional geometry. This restricts the conformational ensemble, forcing the molecule into a specific binding mode that is highly complementary to your target protein but sterically clashes with off-target pockets, thereby increasing potency and selectivity[3].
Visualizing Mechanisms and Workflows
Workflow for optimizing pyrrolidine inhibitors to mitigate hERG liability via pKa reduction.
Mechanism of lysosomotropic trapping of basic pyrrolidines in acidic organelles.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in your data, every assay must be a self-validating system. The following protocols include mandatory internal controls to verify causality.
Protocol A: Automated Patch-Clamp Assay for hERG Liability
Purpose: To quantitatively measure the inhibition of hERG potassium currents by pyrrolidine derivatives.
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and resuspend in extracellular recording solution (pH 7.4).
-
Compound Preparation: Prepare a 7-point serial dilution of the pyrrolidine test compound in DMSO, ensuring final DMSO concentration does not exceed 0.1% in the recording well.
-
Self-Validation Control: In parallel wells, apply E-4031 (a known potent hERG inhibitor) at 500 nM. Validation Check: If E-4031 does not produce >80% tail current inhibition, discard the plate data as the cell membrane seals are compromised.
-
Electrophysiology Recording: Apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.
-
Data Analysis: Calculate the IC₅₀ based on the reduction of the peak tail current amplitude relative to the vehicle control.
Protocol B: Lysosomal Trapping and Vacuolization Assay
Purpose: To visually and quantitatively confirm if off-target toxicity is driven by lysosomotropism.
-
Cell Seeding: Seed HeLa cells in a 96-well glass-bottom imaging plate at 10,000 cells/well. Incubate overnight at 37°C.
-
Co-incubation: Treat cells with the pyrrolidine test compound (1 µM to 30 µM) for 24 hours. During the final 30 minutes of incubation, add 50 nM LysoTracker™ Red DND-99 and 1 µg/mL Hoechst 33342.
-
Self-Validation Control: Treat control wells with Chloroquine (20 µM) . Validation Check: Chloroquine must induce visible, enlarged red fluorescent vesicles (vacuolization). If absent, the LysoTracker dye has degraded or the pH gradient is compromised.
-
Imaging & Quantification: Image using a high-content confocal microscope (e.g., 40x objective). Quantify the total area of LysoTracker-positive vesicles per cell. A statistically significant increase in vesicle area compared to the vehicle control confirms lysosomotropic trapping.
References[3] Spirocyclic Pyrrolidines in Drug Discovery. PharmaBlock.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQRgulbqEFIgNrPDgnYyI468aJVR07Evvu-ZknPeqphhZ_y0PGm5YoM88xsL7TW9TXWYJeUiEQ5hJh280zRYM8SSMcMMRqi5ROtFwXiR0Cxh-sBlCTXlfdZfvWKomp6ST3OiQ5Oo7V2APVXsrL[1] Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. DIAL@UCLouvain.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpsIBREL1OGzzr7st_Lt2jkyvpKGwkbxdA4bcZCEhzfdRtZp9mB1W5VbNgPFeBpmrq5vvwmYJ8isCHlncRNXW6OUIWC38QTuJ7UuKkhzHG7XsgzL471WYFeETqfTX_XYsONILmCqIFWTgCFSqSszoPUXKx6pWKVmaNYe5rxsUatHXy1Yd1Clom-KH6zw==[2] Spontaneous Vesiculation and pH-Induced Disassembly of a Lysosomotropic Detergent. Diva-Portal.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoJNYPjrPwuYRL_lXkhOsWDd8hZHzCee492NhIwNese9qq89fAk352_Q0Q4D9yvBj1605ES-rHw7uCxDPNylFXJjc5P3-e-s-jhiVrtWKpHQfEVhQCq3LnF6YZ_NmED5nGq1vNZM3nKLqNTLuWTHjimpLQEXh7-HWHXe9Q5Q==
Sources
Technical Support Center: Improving the Metabolic Stability of Substituted Tetrahydropyrazines
Welcome to the technical support center dedicated to enhancing the metabolic stability of substituted tetrahydropyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this important class of N-heterocycles. Our goal is to provide actionable insights and troubleshooting strategies rooted in established scientific principles to help you optimize your drug candidates for success.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the early stages of drug discovery and development involving substituted tetrahydropyrazines.
Q1: What is metabolic stability and why is it critical for tetrahydropyrazine-based drug candidates?
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] For a drug candidate, high metabolic stability is often desirable as it can lead to a longer half-life, increased bioavailability, and a more predictable dose-response relationship.[2][3] Conversely, compounds with low metabolic stability may be cleared from the body too quickly, reducing their therapeutic efficacy and potentially leading to the formation of toxic or active metabolites that complicate the safety and pharmacological profile.[1][4]
Q2: What are the most common metabolic pathways for N-heterocycles like tetrahydropyrazines?
Saturated and partially saturated N-heterocycles are prone to metabolism, often at sites adjacent to the nitrogen atom.[5] The primary metabolic pathways are typically Phase I oxidative reactions mediated by Cytochrome P450 (CYP) enzymes.[4][6][7] For substituted tetrahydropyrazines, common pathways include:
-
N-dealkylation: Removal of alkyl groups attached to the nitrogen atoms. Introducing a bulky group like a t-butyl group can prevent N-dealkylation.[2]
-
C-oxidation: Hydroxylation at carbons alpha to the nitrogen atoms or at other susceptible positions on the ring or its substituents.
-
Aromatic hydroxylation: If the tetrahydropyrazine is substituted with aromatic rings, these rings can be oxidized.[8]
-
Phase II Conjugation: Following Phase I oxidation, the resulting metabolites can be conjugated with polar molecules (e.g., glucuronic acid) to facilitate excretion.[9]
Q3: Which in vitro assays are most suitable for assessing the metabolic stability of tetrahydropyrazines?
A tiered approach using different liver-derived systems is most effective:
| Assay System | Enzymes Present | Primary Use Case |
| Liver Microsomes | Phase I enzymes (CYPs, FMOs), some Phase II (UGTs).[3] | High-throughput screening for Phase I metabolic stability. Cost-effective for initial rank-ordering of compounds.[3] |
| Liver S9 Fraction | Microsomal (Phase I) and cytosolic enzymes.[1] | Broader assessment of both Phase I and some Phase II metabolic pathways. |
| Hepatocytes | Full complement of Phase I and Phase II enzymes, plus transporters.[1][3] | Considered the "gold standard" for in vitro metabolism studies, providing a more comprehensive prediction of hepatic clearance.[3][10] |
Q4: What are "metabolic soft spots" and how can I identify them?
A "metabolic soft spot" is a specific site on a molecule that is particularly vulnerable to metabolism.[11] Identifying these sites is crucial for guiding structural modifications to improve stability.[11] The primary method for identification is a Metabolite Identification (MetID) study . This involves incubating the compound with a relevant enzyme system (like liver microsomes) and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the structures of the metabolites formed.[12]
Q5: What is the role of Cytochrome P450 (CYP) enzymes in the metabolism of these compounds?
CYP enzymes are a superfamily of heme-containing enzymes that are responsible for the oxidative metabolism of the vast majority of drugs.[4][6][7] For tetrahydropyrazines, specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) will be responsible for the oxidative reactions that lead to clearance.[13] It is important to identify which CYP isoforms are involved (a process called "reaction phenotyping") to predict potential drug-drug interactions (DDIs), where co-administered drugs might compete for the same enzyme, leading to altered plasma concentrations.[7][13]
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges.
Problem 1: Compound shows low metabolic stability in Human Liver Microsomes (HLM).
Your lead compound has a short half-life (t½ < 15 min) and high intrinsic clearance (CLint) in the HLM assay, suggesting rapid Phase I metabolism.
-
Diagram: Troubleshooting Low Microsomal Stability
Caption: Decision-making workflow for addressing low microsomal stability.
-
Potential Causes:
-
Vulnerable "Soft Spots": The compound likely possesses one or more sites highly susceptible to CYP-mediated oxidation, such as benzylic positions, carbons alpha to nitrogen, or unsubstituted aromatic rings.[11]
-
High Lipophilicity: Compounds with high lipophilicity (high logP/logD) often have greater affinity for CYP enzymes, leading to more rapid metabolism.[2]
-
-
Recommended Actions & Protocols:
-
Confirm the Metabolic Hotspot: Conduct a Metabolite Identification (MetID) study to pinpoint the exact site(s) of metabolism.[12]
-
Implement Structural Modifications: Based on the MetID results, synthesize analogs with targeted modifications.
-
| Modification Strategy | Rationale | Example |
| Blocking the "Soft Spot" | Replace a metabolically labile hydrogen with a group that is resistant to oxidation. | Fluorination: Replace a hydrogen on an aromatic ring or at a benzylic position with fluorine.[5][14] Deuteration: Replace a C-H bond with a stronger C-D bond, slowing the rate of CYP-mediated bond cleavage (the "isotope effect").[2][11][14] |
| Reduce Lipophilicity | Lowering the logP/logD can reduce affinity for CYP enzymes and decrease metabolic clearance. | Introduce polar functional groups (e.g., hydroxyl, amide) or replace a lipophilic moiety with a more polar one.[2][5] |
| Steric Hindrance | Introduce a bulky group near the metabolic soft spot to physically block the enzyme's access.[15] | Add a methyl or cyclopropyl group adjacent to the site of hydroxylation. |
| Bioisosteric Replacement | Replace a metabolically labile functional group with a different group that retains biological activity but has improved metabolic stability.[16][17][18] | Replace a metabolically labile phenyl ring with a pyridine or other heterocycle to alter the electronics and metabolic profile.[14][15] |
-
Expected Outcome: A successfully modified analog should exhibit a significantly longer half-life and lower intrinsic clearance in the HLM assay.
Compound Modification HLM t½ (min) HLM CLint (µL/min/mg) Parent THP-A - 10 139 Analog THP-A-F para-Fluoro on phenyl ring > 60 < 11.5 Analog THP-A-D3 Deuterated N-methyl group 45 31
Problem 2: Discrepancy between Microsomal and Hepatocyte Stability.
A compound appears stable in microsomes (t½ > 60 min) but shows moderate to high clearance in hepatocytes.
-
Potential Causes:
-
Phase II Metabolism: The compound or a Phase I metabolite is being rapidly conjugated (e.g., glucuronidation, sulfation), a pathway that requires enzymes present in hepatocytes but largely absent or inactive in microsomes without specific cofactors.[1][3]
-
Cytosolic Enzymes: Metabolism is being driven by enzymes located in the cytosol (e.g., aldehyde oxidase), which are not present in microsomal preparations.[1]
-
Transporter-Mediated Uptake: Active transport into the hepatocyte could lead to higher intracellular concentrations, accelerating metabolism.
-
-
Recommended Actions:
-
Assess S9 Stability: Run the stability assay using the liver S9 fraction, which contains both microsomal and cytosolic enzymes.[1] If stability is low in S9 but high in microsomes, cytosolic enzymes are likely involved.
-
MetID in Hepatocytes: Perform a metabolite identification study using hepatocytes to look for conjugated metabolites (e.g., glucuronides, sulfates).
-
Use Enzyme Inhibitors: In the hepatocyte assay, co-incubate the compound with inhibitors of specific Phase II enzymes (e.g., etacrynic acid for GSTs, pentachlorophenol for SULTs) to see if stability is restored.
-
-
Expected Outcome: Identification of the non-CYP pathway responsible for the compound's clearance, allowing for targeted chemical modifications to block this new liability.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining metabolic half-life (t½) and intrinsic clearance (CLint).
-
Diagram: Metabolic Stability Assay Workflow
Caption: Standard workflow for an in vitro metabolic stability assay.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM solution of NADPH in buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final substrate concentration of 1 µM. Include positive control (e.g., testosterone) and negative control (no NADPH) wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM). This is your T=0 minute starting point.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound over time by comparing its peak area to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) x (incubation volume / protein mass) .[10]
-
References
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Kamel, A. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]
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Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. Available from: [Link]
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Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
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Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Clinical Pharmacology & Therapeutics, 103(5), 766-776. Available from: [Link]
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Wang, L., & Lu, A. Y. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-730. Available from: [Link]
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Di, L. (2014). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 16(5), 949-954. Available from: [Link]
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Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]
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Kumar, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(3), 1836-1861. Available from: [Link]
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Al-Awad, S. A., & Al-Baggou, B. K. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(2), 265. Available from: [Link]
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Joco, V. V., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(11), 2825-2834. Available from: [Link]
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Pelkonen, O., et al. (2021). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry, 64(23), 17096-17107. Available from: [Link]
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Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]
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Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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Kamel, A. (2004). Improving the decision-making process in structural modification of drug candidates: reducing toxicity. Current Opinion in Drug Discovery & Development, 7(4), 499-511. Available from: [Link]
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ResearchGate. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
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Johnson, T. A., & Stedman, T. (2021). Strategies to Mitigate CYP450 Inhibition. Royal Society of Chemistry. Available from: [Link]
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Kumar, A., et al. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Journal of Pharmaceutical Sciences and Research, 17(8). Available from: [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available from: [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(7), 1605-1617. Available from: [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 5(2), 183-193. Available from: [Link]
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Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. The Journal of Pharmacology and Experimental Therapeutics, 381(3), 206-221. Available from: [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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PubMed. (2025, May 12). Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for treating metabolic syndrome disorders. Retrieved from [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44289. Available from: [Link]
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Ielo, L., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3995. Available from: [Link]
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Pharmacy Times. (2016, June 9). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Retrieved from [Link]
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Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
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Wikipedia. (n.d.). Bioisostere. Retrieved from [Link]
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Zlatopolskiy, B. D., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2329. Available from: [Link]
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Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]
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Wang, Y., et al. (2017). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Bioconjugate Chemistry, 28(4), 1070-1077. Available from: [Link]
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BioIVT. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Simpson, A. E. (2017). ROLE OF CYTOCHROME P450S IN THE GENERATION AND METABOLISM OF REACTIVE OXYGEN SPECIES. Toxicology Mechanisms and Methods, 27(8), 557-567. Available from: [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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A Researcher's Guide to Comparing the Efficacy of Chiral Pyrrolidine Compound Enantiomers
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a cornerstone of many therapeutic agents.[1][2][3][4][5][6] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance.[1][3][6][7] A critical aspect of developing pyrrolidine-based drugs is understanding the role of stereochemistry, as the spatial arrangement of atoms can dramatically influence a compound's biological activity.[2][3][8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of enantiomers of chiral pyrrolidine compounds, supported by established experimental methodologies.
The fundamental principle governing the differential activity of enantiomers lies in their interaction with the chiral environment of the body, such as enzymes, receptors, and other macromolecules.[10][11][12] These biological targets are themselves chiral and can therefore distinguish between the two enantiomers of a drug, often leading to one being more active, while the other may be less active, inactive, or even responsible for adverse effects.[8]
The Foundation of Chiral Recognition: The Three-Point Attachment Model
The differential interaction between enantiomers and their biological targets is often explained by the "three-point attachment" model.[10][13][14][15][16] This model posits that for a chiral molecule to be recognized by a chiral receptor, there must be at least three points of interaction. One enantiomer will be able to align these three points with corresponding sites on the receptor, leading to a strong and effective binding, while its mirror image will not be able to achieve the same optimal fit.[10][14]
Experimental Workflow for Efficacy Comparison
A systematic evaluation of the efficacy of pyrrolidine enantiomers requires a multi-faceted approach, encompassing both in vitro and in vivo studies. The following workflow outlines the key experimental stages:
Part 1: Chiral Separation - Isolating the Enantiomers
The prerequisite for comparing enantiomer efficacy is their separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common and reliable techniques for this purpose.[7][17][18]
Protocol: Chiral HPLC Separation of Pyrrolidine Enantiomers
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for pyrrolidine compounds.[7]
-
Mobile Phase Optimization: Begin with a standard mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving good separation and should be systematically optimized.
-
Method Development:
-
Inject the racemic mixture and monitor the chromatogram.
-
Adjust the mobile phase composition to improve the resolution between the enantiomer peaks.
-
Optimize the flow rate and column temperature to enhance peak shape and reduce analysis time.
-
-
Enantiomeric Purity Assessment: Once a separation method is established, the enantiomeric excess (ee%) of the separated fractions can be determined by integrating the peak areas of the two enantiomers.
Part 2: In Vitro Characterization - Understanding Molecular Interactions
In vitro assays provide crucial information about the direct interaction of each enantiomer with its biological target and its metabolic stability.
1. Receptor Binding Assays: These assays quantify the affinity of each enantiomer for its target receptor.
-
Protocol: Radioligand Binding Assay
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a fixed concentration of a radiolabeled ligand that is known to bind to the target.
-
In parallel incubations, add increasing concentrations of the unlabeled (R)- or (S)-pyrrolidine enantiomer.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the bound ligand.
-
The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).
-
2. Functional Assays: These assays measure the biological response elicited by each enantiomer upon binding to its target.
-
Example: cAMP Assay for GPCRs
-
Culture cells expressing the G-protein coupled receptor (GPCR) of interest.
-
Treat the cells with varying concentrations of the (R)- or (S)-enantiomer.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP), a common second messenger.
-
The concentration of the enantiomer that produces 50% of the maximal response (EC50) is a measure of its potency.
-
3. Metabolic Stability Assays: These assays assess the susceptibility of each enantiomer to metabolism by liver enzymes, which can significantly impact their in vivo half-life and exposure.[11][19][20]
-
Protocol: Liver Microsomal Stability Assay
-
Incubate a known concentration of the (R)- or (S)-enantiomer with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) and necessary cofactors (e.g., NADPH).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
The rate of disappearance of the enantiomer is used to calculate its intrinsic clearance.
-
Table 1: Hypothetical In Vitro Data for a Chiral Pyrrolidine Compound
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Receptor Binding Affinity (Ki, nM) | 5.2 | 258.1 |
| Functional Potency (EC50, nM) | 12.5 | > 10,000 |
| Liver Microsomal Stability (t½, min) | 45 | 15 |
Part 3: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics in a Biological System
In vivo studies are essential to understand how the observed in vitro differences translate to a whole organism, taking into account absorption, distribution, metabolism, and excretion (ADME).[21]
1. Pharmacokinetic (PK) Studies: These studies determine the fate of each enantiomer in the body over time.[21]
-
Protocol: Rodent Pharmacokinetic Study
-
Administer a single dose of the (R)- or (S)-enantiomer to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the enantiomer in the plasma samples using a validated bioanalytical method (typically LC-MS/MS).
-
Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. It's important to note that some chiral drugs can undergo in vivo chiral inversion, where one enantiomer is converted to the other.[19] Therefore, the bioanalytical method should ideally be stereoselective to monitor both enantiomers.[12][22]
-
2. Pharmacodynamic (PD) Studies: These studies measure the therapeutic effect of each enantiomer in a relevant disease model.
-
Example: Anticonvulsant Activity in a Seizure Model
-
Induce seizures in a group of rodents using a chemical convulsant (e.g., pentylenetetrazole) or electrical stimulation.
-
Administer different doses of the (R)- or (S)-enantiomer to separate groups of animals prior to seizure induction.
-
Observe and score the severity and duration of the seizures.
-
Determine the dose of each enantiomer that provides a certain level of protection against seizures (e.g., the ED50, or effective dose for 50% of the population).
-
Table 2: Hypothetical In Vivo Data for a Chiral Pyrrolidine Compound
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Oral Bioavailability (%) | 65 | 20 |
| Plasma Half-life (hours) | 6.2 | 1.8 |
| Anticonvulsant Efficacy (ED50, mg/kg) | 10 | > 100 |
Conclusion: Synthesizing the Data for a Comprehensive Efficacy Profile
By integrating the data from in vitro and in vivo studies, a comprehensive picture of the efficacy of each enantiomer emerges. In our hypothetical example, the (R)-enantiomer demonstrates superior receptor binding affinity, functional potency, metabolic stability, oral bioavailability, and in vivo efficacy compared to the (S)-enantiomer. This clear differentiation would strongly support the development of the (R)-enantiomer as a single-enantiomer drug, a common strategy in modern drug development to maximize therapeutic benefit and minimize potential off-target effects or metabolic liabilities associated with the less active enantiomer.[19]
This guide provides a foundational framework for the comparative evaluation of chiral pyrrolidine compound enantiomers. The specific experimental details will, of course, need to be tailored to the particular compound and its intended therapeutic application. A thorough and systematic approach, as outlined here, is crucial for making informed decisions in the drug discovery and development process.
References
- WuXi AppTec DMPK. (2025, February 13). Insights into Chiral Drug Metabolism and Inversion.
- Benchchem. (2025). Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers.
- Benchchem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- PMC. (n.d.).
- Blogs@NTU. (2018, October 24).
- PubMed. (2009, February 15). Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods.
- PubMed. (2007, April 15). Stereoselectivity in drug metabolism.
- Semantic Scholar. (n.d.). The nature of chiral recognition: Is it a three-point interaction?.
- ACS Publications. (2021, March 12). Effect of Chirality on Common in Vitro Experiments: An Enantiomeric Pair Analysis | Journal of Medicinal Chemistry.
- Slideshare. (n.d.). Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX.
- Benchchem. (2025). A Comparative Guide to the Biological Activity of Pyrrolidine-3,4-diamine Enantiomers.
- (2018, August 17). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important.
- ACS Publications. (2006, April 1). Chiral Recognition Mechanisms.
- PMC. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.). Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis.
- (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PMC. (2020, September 30). Breakdown of chiral recognition of amino acids in reduced dimensions.
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- Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines.
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- MDPI. (2025, May 3). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers.
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- (n.d.). Bioequivalence of Chiral Drugs: Stereospecific versus Non-Stereospecific Methods.
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- ResearchGate. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Benchchem. (2025).
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- PMC. (n.d.). Chirality of New Drug Approvals (2013-2022): Trends and Perspectives.
- (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
- PMC - NIH. (n.d.). Chiral Drugs: An Overview.
- ACS Publications. (n.d.). Efficient Enantiomeric Synthesis of Pyrrolidine and Piperidine Alkaloids from Tobacco | The Journal of Organic Chemistry.
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Head-to-head comparison of different synthetic routes to pyrrolidine heterocycles
Title: Head-to-Head Comparison of Modern Synthetic Routes to Pyrrolidine Heterocycles
Introduction The pyrrolidine core is a privileged structural motif in medicinal chemistry, ubiquitous in FDA-approved drugs and biologically active natural products[1]. The conformational rigidity and diverse substitution patterns of the pyrrolidine ring allow for precise three-dimensional arrangements of pharmacophores, enhancing target binding and improving pharmacokinetic/pharmacodynamic (PK/PD) properties[1]. While classical condensation methods have historically been used to access these heterocycles, modern drug discovery demands step-economic, highly stereocontrolled, and functional-group-tolerant methodologies.
This technical guide critically evaluates three state-of-the-art synthetic routes for constructing pyrrolidines:
-
Catalytic Asymmetric [3+2] Cycloaddition
-
Transition-Metal-Catalyzed C(sp³)–H Amination
-
Visible-Light Photoredox Radical Cyclization
Route 1: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides
Mechanistic Causality The [3+2] cycloaddition between azomethine ylides and electron-deficient alkenes (dipolarophiles) is the premier method for constructing highly substituted pyrrolidines with multiple contiguous stereocenters[2][3]. The causality of stereocontrol lies in the formation of a rigid metallo-azomethine ylide intermediate. When an α-imino ester coordinates to a chiral Lewis acid (e.g., Cu(I) or Ag(I) complexed with chiral ligands like Fesulphos), the metal enforces a specific spatial geometry[2]. The incoming dipolarophile is forced to approach via a highly ordered, concerted transition state, dictating both the relative (endo/exo) and absolute stereochemistry of the resulting pyrrolidine core.
Mechanism of stereocontrolled [3+2] cycloaddition via metallo-azomethine ylide.
Self-Validating Experimental Protocol: Synthesis of Tetrasubstituted Pyrrolidines
-
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon. Causality: Strict anhydrous conditions prevent the moisture-induced hydrolysis of the sensitive imine precursor.
-
Catalyst Formation: Add Cu(CH₃CN)₄PF₆ (5 mol%) and a chiral ligand (e.g., (R)-Fesulphos, 5.5 mol%) in anhydrous THF (2 mL)[2]. Stir for 30 min at room temperature until a homogenous active catalytic complex forms.
-
Substrate Addition: Add the α-imino ester (1.0 equiv) and the dipolarophile (e.g., tert-butyl acrylate, 1.2 equiv).
-
Base Activation: Add triethylamine (10 mol%) dropwise to deprotonate the α-proton, driving the formation of the reactive metallo-azomethine ylide.
-
Monitoring: Stir at -20 °C. Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active imine spot indicates completion (typically 12-24 h).
-
Workup & Validation: Quench with saturated aqueous NH₄Cl to remove copper salts. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography. Validation: ¹H NMR will show characteristic coupling constants (J = 7-9 Hz for trans, J = 8-10 Hz for cis protons on the ring) confirming the diastereoselectivity of the cyclization.
Route 2: Transition-Metal-Catalyzed Intramolecular C(sp³)–H Amination
Mechanistic Causality Direct C–H amination bypasses the need for pre-functionalized substrates, offering unparalleled atom economy for late-stage functionalization[1][4]. Base metals like Nickel (Ni) or Copper (Cu) catalyze the decomposition of linear alkyl azides or sulfamate esters to generate highly reactive metallonitrene or iminyl radical intermediates[5][6]. The causality of ring closure relies on a kinetically favored 1,5-hydrogen atom transfer (1,5-HAT)[4]. The high bond dissociation energy of the nitrogen radical drives the abstraction of a weaker C(sp³)–H bond, shifting the radical to the carbon backbone. Rapid radical rebound (C–N bond formation) yields the pyrrolidine ring before competing intermolecular side reactions can occur[5].
Catalytic cycle of intramolecular C(sp³)-H amination via 1,5-HAT and radical rebound.
Self-Validating Experimental Protocol: Nickel-Catalyzed C–H Amination
-
Reaction Setup: In a nitrogen-filled glovebox (critical to prevent oxidation of the low-valent Ni catalyst), add the dipyrrin-supported nickel catalyst (1-2 mol%) to a reaction vial[6].
-
Solvent & Substrate: Dissolve the aliphatic azide precursor (1.0 equiv) in anhydrous toluene (0.1 M). Transfer the solution to the catalyst vial.
-
Thermal Activation: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 60 °C[6]. Causality: Mild heating overcomes the activation barrier for N₂ extrusion, generating the reactive Ni-iminyl species.
-
Monitoring: Track N₂ evolution (bubbling) and monitor via IR spectroscopy. The disappearance of the strong azide stretch at ~2100 cm⁻¹ confirms precursor consumption.
-
Isolation & Validation: Upon completion (2-9 h), cool to room temperature. Perform an acid-base extraction (1M HCl, then neutralize with NaOH) to isolate the basic pyrrolidine from neutral impurities. Validation: GC-MS and NMR analysis; the diagnostic downfield shift of aliphatic protons adjacent to the newly formed C–N bond confirms regioselective insertion.
Route 3: Visible-Light Photoredox Radical Cyclization
Mechanistic Causality Photoredox catalysis enables the generation of open-shell nitrogen intermediates (amidyl radicals) under exceptionally mild, room-temperature conditions[7][8]. By using a photocatalyst (e.g., Acridinium complexes) and visible light, N-nucleophiles or aryloxyamides undergo single-electron transfer (SET) oxidation or reduction[9]. The resulting amidyl radical undergoes a rapid 5-exo-trig cyclization onto a tethered unactivated alkene[7]. The thermodynamics of the 5-exo pathway are favored over the 6-endo pathway due to superior orbital overlap (Baldwin's rules). The resulting primary alkyl radical is then trapped via a redox crossover event or hydrogen atom transfer (HAT) to finalize the pyrrolidine or γ-lactam architecture[8][9].
Photoredox-catalyzed amidyl radical generation and 5-exo-trig cyclization.
Self-Validating Experimental Protocol: Photoredox Synthesis via Polar Radical Crossover
-
Reagent Mixing: To a dry vial, add the unsaturated N-amide precursor (1.0 equiv), an Acridinium photocatalyst (2 mol%), and a redox-active H-atom donor (e.g., phenyldisulfide, 20 mol%)[9].
-
Degassing: Dissolve in anhydrous CH₂Cl₂. Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher and radical scavenger; complete deoxygenation is mandatory to prevent quenching of the photocatalyst's excited state and to ensure high yields.
-
Irradiation: Place the vial in a photoreactor equipped with 455 nm blue LEDs[9]. Stir vigorously at room temperature. A cooling fan must be used to maintain ambient temperature, ensuring the reaction is strictly photochemical, not thermal.
-
Monitoring: Monitor by LC-MS. The reaction typically reaches full conversion within 16-24 hours.
-
Workup & Validation: Concentrate the crude mixture. If Boc-protected, treat with TFA/CH₂Cl₂ (1:1) for 2 hours to deprotect, then purify via basic alumina chromatography. Validation: High-resolution mass spectrometry (HRMS) confirms the exact mass of the cyclized product, and ¹³C NMR confirms the disappearance of the alkene carbons.
Head-to-Head Comparison: Performance & Applicability
To assist drug development professionals in selecting the optimal synthetic strategy, the quantitative performance and operational parameters of these three routes are summarized below.
| Parameter | [3+2] Cycloaddition | C(sp³)–H Amination | Photoredox Cyclization |
| Primary Advantage | Unmatched stereocontrol (up to >99% ee) | High atom economy, late-stage functionalization | Mild conditions, broad functional group tolerance |
| Typical Yields | 75% – 98% | 60% – 85% | 50% – 90% |
| Stereoselectivity | Excellent (Diastereo- & Enantioselective) | Moderate to Good (Catalyst dependent) | Generally low to moderate (Radical intermediate) |
| Precursor Requirement | Imine + Alkene (Convergent) | Linear Azide/Amine (Intramolecular) | Tethered N-Alkene (Intramolecular) |
| Catalyst Loading | 1 – 5 mol% (Cu, Ag, Organocatalysts) | 1 – 10 mol% (Ni, Cu, Rh) | 1 – 2 mol% (Photocatalyst) |
| Scalability | High (Readily scaled to >10g) | Moderate (Safety concerns with azides at scale) | Moderate (Requires specialized flow-photoreactors) |
| Best Suited For | Highly substituted, chiral pyrrolidine cores | Late-stage modification of complex aliphatic chains | Mild construction of spirocyclic or strained systems |
Strategic Conclusion
The selection of a pyrrolidine synthesis route must be dictated by the target molecule's structural requirements. For building complex, multi-substituted chiral cores from scratch, the [3+2] cycloaddition remains the gold standard. Conversely, if the goal is to functionalize an existing aliphatic framework in a late-stage drug candidate, transition-metal-catalyzed C–H amination provides a highly elegant, step-economic solution. Finally, for sensitive substrates that cannot tolerate harsh thermal or basic conditions, visible-light photoredox cyclization offers a robust and mild alternative.
References
-
A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. Benchchem. 1
-
CuI-Catalyzed Asymmetric [3 + 2] Cycloaddition of Azomethine Ylides with Cyclobutenones. Researcher.life. 2
-
Intramolecular Radical Amidooxygenation of Alkenes for the Construction of Pyrrolidinones. Organic Letters - ACS Publications. 7
-
Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands. Journal of the American Chemical Society. 5
-
A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. Benchchem. 4
-
Amide and Amine Nucleophiles in Polar Radical Crossover Cycloadditions: Synthesis of γ-Lactams and Pyrrolidines. Organic Letters - ACS Publications. 9
-
Efficient C–H Amination Catalysis Using Nickel-Dipyrrin Complexes. Journal of the American Chemical Society. 6
-
Radical Redox Cycloadditions: A General Light-Driven Method for the Synthesis of Saturated Heterocycles. ChemRxiv. 8
-
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. 3
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Comparative study of the binding modes of pyrrolidine-based inhibitors
Comparative Binding Modes of Pyrrolidine-Based Inhibitors: A Structural and Kinetic Guide
Introduction In structure-based drug design, the pyrrolidine scaffold is highly valued for its optimal balance of conformational rigidity and flexibility. This five-membered ring allows for the precise spatial orientation of pharmacophores into deep, narrow binding pockets. As a Senior Application Scientist, I have compiled this guide to objectively compare the distinct binding modes of pyrrolidine-based inhibitors across three major therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4), Nitric Oxide Synthase (NOS), and HIV-1 Protease. By examining the causality behind these molecular interactions, this guide provides actionable, field-proven insights for lead optimization and structural validation.
Covalent Reversible Binding: Cyanopyrrolidines in DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as "gliptins," are standard therapeutics for type 2 diabetes. Within this class, vildagliptin and saxagliptin are distinguished by their cyanopyrrolidine core, which dictates a fundamentally different binding mechanism compared to other gliptins.
Mechanistic Causality : Unlike sitagliptin or linagliptin, which interact with the active site purely through non-covalent forces, cyanopyrrolidines form a covalent but reversible complex with the DPP-4 enzyme[1]. The electrophilic nitrile group of the cyanopyrrolidine reacts directly with the nucleophilic hydroxyl group of the catalytic Ser630, forming a stable imino ester[1]. Concurrently, a bulky adamantyl group on the inhibitor occupies the hydrophobic S2 pocket[1]. This dual-action binding anchors the inhibitor tightly without inducing significant conformational changes in the protein backbone—a stark contrast to sitagliptin, which forces a conformational shift involving Arg358 to open an extended S2 subsite[1].
Caption: Covalent reversible binding mechanism of cyanopyrrolidine-based DPP-4 inhibitors.
Comparative Kinetics : While the binding of all gliptins is enthalpy-dominated due to strong ionic interactions and solvent-shielded hydrogen bonds, the covalent nature of cyanopyrrolidines contributes to uniquely slow dissociation off-rates, prolonging target engagement[1].
| Inhibitor | Scaffold Type | Binding Mode | Affinity (Kd/Ki) | Target Conformational Change |
| Linagliptin | Xanthine derivative | Non-covalent | Low picomolar | Yes (Tyr547 stacking) |
| Saxagliptin | Cyanopyrrolidine | Covalent Reversible | ~0.3 nM | No |
| Teneligliptin | Prolylthiazolidine | Non-covalent | ~0.4 nM | Yes (Arg358 shift) |
| Vildagliptin | Cyanopyrrolidine | Covalent Reversible | Low single-digit nM | No |
| Sitagliptin | β-amino acid | Non-covalent | Low single-digit nM | Yes (Arg358 shift) |
Isoform-Selective Enantiomeric Flipping: NOS Inhibitors
Neuronal Nitric Oxide Synthase (nNOS) is a critical target for neurodegenerative diseases. However, inhibitors must be highly selective for nNOS over endothelial NOS (eNOS) to prevent severe cardiovascular toxicity. Pyrrolidine-based monocationic inhibitors achieve this selectivity through an elegant, chirality-driven "flipped" binding mode[2].
Mechanistic Causality : The binding orientation of these inhibitors is strictly dictated by the stereochemistry of the pyrrolidine ring at the 3' and 4' positions[2]. The (3S,4S)-enantiomers adopt a "normal" binding mode, where the 2-aminopyridine moiety and the pyrrolidine nitrogen both form hydrogen bonds with the conserved active site Glu592[2].
In stark contrast, the (3R,4R)-enantiomers bind in a 180° "flipped" orientation[2]. In this state, the 2-aminopyridine forms bifurcated hydrogen bonds with heme propionate D, while the hydrophobic tail binds above the heme[2]. This flipped mode is highly sensitive to the mobility of a conserved Tyrosine residue (Tyr706 in nNOS)[3]. In nNOS, Tyr706 readily adopts an "out-rotamer" conformation, perfectly accommodating the flipped inhibitor and drastically increasing potency[3]. In eNOS, the equivalent Tyrosine remains rigidly fixed in an "in-rotamer" conformation, sterically clashing with the flipped mode and resulting in poor binding[3].
Caption: Enantiomer-dependent flipped binding modes of pyrrolidine-based NOS inhibitors.
| Enantiomer | Binding Mode | Primary H-Bond Target | nNOS Affinity | eNOS Affinity | Selectivity (eNOS/nNOS) |
| (3S,4S)-analogs | Normal | Glu592 | Moderate | Moderate | Low |
| (3R,4R)-analogs | Flipped (180°) | Heme Propionate D | High | Poor | High |
Multipose Binding: HIV-1 Protease Inhibitors
During the optimization of symmetrically disubstituted 3,4-amino-pyrrolidines as HIV-1 protease inhibitors, researchers encountered the phenomenon of "multipose binding"[4].
Mechanistic Causality : Modifications to the P1/P1' moieties of the pyrrolidine lead structure unexpectedly altered the activity against the Ile84Val active-site mutation[5]. X-ray crystallography revealed that the inhibitor could adopt two completely different binding modes, crystallizing in both P2(1)2(1)2(1) and P6(1)22 forms[5]. The only conserved interaction across these modes was the crucial hydrogen bonding of the central pyrrolidine nitrogen atom with the catalytic aspartates[5]. This highlights the extreme plasticity of the pyrrolidine scaffold and proves that structural biology must escort the entire lead optimization process to avoid being derailed by an initially observed, single binding orientation[5].
Experimental Methodologies for Binding Mode Validation
To ensure scientific integrity, the binding modes and kinetics of pyrrolidine-based inhibitors must be validated using orthogonal, self-validating techniques.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Purpose: To quantify the association ( kon ) and dissociation ( koff ) rates of inhibitors.
-
Sensor Chip Preparation : Immobilize the target protein (e.g., recombinant human DPP-4) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Self-Validation: Ensure the immobilization level is kept low (<1000 Response Units) to minimize mass transport limitations and steric hindrance. A stable baseline post-immobilization validates surface integrity.
-
-
Analyte Preparation : Prepare a 2-fold dilution series of the pyrrolidine inhibitor in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Causality: Strict DMSO matching between the running buffer and analyte samples is critical to eliminate bulk refractive index artifacts that can mimic fast-binding events.
-
-
Kinetic Injection : Inject the inhibitor series over the immobilized protein and a reference flow cell at a high flow rate (50 µL/min) for 120 seconds, followed by a 600-second dissociation phase.
-
Causality: High flow rates suppress mass transport effects, ensuring the observed kinetics reflect true molecular binding events.
-
-
Data Analysis : Double-reference the sensorgrams (subtracting reference cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model. For covalent reversible inhibitors (like cyanopyrrolidines), assess if a two-state reaction model provides a statistically significant better fit ( χ2 reduction).
Protocol B: X-ray Crystallography of Protein-Ligand Complexes
Purpose: To determine the exact 3D binding mode (e.g., identifying the "flipped" mode in NOS inhibitors).
-
Co-crystallization vs. Soaking : For highly flexible pockets, co-crystallize the protein with a 5-fold molar excess of the pyrrolidine inhibitor. For rigid pockets, soak apo-crystals in a stabilizing mother liquor containing 1-5 mM of the inhibitor for 24-48 hours.
-
Cryoprotection and Data Collection : Transfer the crystals to a cryoprotectant solution (mother liquor supplemented with 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at 100K using a synchrotron radiation source.
-
Structure Solution : Process the data using XDS or Mosflm. Solve the phase problem using molecular replacement with a known high-resolution apo-structure.
-
Refinement and Validation : Perform iterative cycles of model building in Coot and refinement in Phenix.
-
Self-Validation: The presence and orientation of the pyrrolidine inhibitor must be confirmed by an unbiased Fo−Fc omit map contoured at >3 σ . Monitor the Rfree value to prevent overfitting; a valid, trustworthy complex structure must have an Rfree < 0.25 and >95% of residues in the favored regions of the Ramachandran plot.
-
References
-
Title : Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure Source : Journal of Medicinal Chemistry - ACS Publications URL : [Link]
-
Title : Selective Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Binding Mode Insights from Molecular Dynamics Simulations Source : PMC / NIH URL : [Link]
-
Title : The Mobility of a Conserved Tyrosine Residue Controls Isoform-Dependent Enzyme–Inhibitor Interactions in Nitric Oxide Synthases Source : Biochemistry - ACS Publications URL : [Link]
-
Title : Two solutions for the same problem: multiple binding modes of pyrrolidine-based HIV-1 protease inhibitors Source : PubMed / Journal of Molecular Biology URL : [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
